molecular formula C11H12BrNO B1280377 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one CAS No. 197450-39-8

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B1280377
CAS No.: 197450-39-8
M. Wt: 254.12 g/mol
InChI Key: UHABBHGGYQEDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8) is a high-purity chemical building block of interest in medicinal and organic chemistry research. This compound, with a molecular formula of C11H12BrNO and a molecular weight of 254.12 g/mol, is part of a class of substituted pyrrolidinones studied for their utility in the synthesis of more complex molecules . The bromo and methyl substituents on the phenyl ring make it a versatile intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are fundamental to drug discovery efforts for creating novel compound libraries . As a scaffold, pyrrolidinone derivatives are frequently explored in pharmaceutical research for their potential biological activities. This product is strictly labeled For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound in method development, scale-up studies, and as a key precursor in designing new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHABBHGGYQEDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459152
Record name 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197450-39-8
Record name 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromo-3-methylphenyl)-2-pyrrolidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a substituted N-aryl lactam that holds significance as a versatile building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a brominated and methylated phenyl ring attached to a pyrrolidinone core, provides a scaffold for the synthesis of a diverse range of more complex molecules. The presence of the bromine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of additional functionalities. This guide provides a comprehensive overview of its molecular structure, key physicochemical properties, and insights into its synthesis and characterization.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. A thorough understanding of these properties is crucial for its effective application in research and development.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO[1]
Molecular Weight 254.12 g/mol [1]
CAS Number 197450-39-8[1]
IUPAC Name This compound
Canonical SMILES CC1=C(C=CC(=C1)N2CCCC2=O)Br
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

2D Structure of this compound

Caption: 2D chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of N-aryl lactams such as this compound can be achieved through several synthetic routes. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach is favored due to its high efficiency and broad substrate scope.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow of a typical Buchwald-Hartwig amination for the synthesis of the title compound.

G A Reactants: - 4-Bromo-3-methylaniline - γ-Butyrolactone E Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Elevated Temperature A->E B Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., Xantphos) B->E C Base: - Strong Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent: - Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) D->E F Reaction Progression: - Oxidative Addition - Amide Coordination - Reductive Elimination E->F G Work-up & Purification: - Quenching - Extraction - Column Chromatography F->G H Final Product: - this compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of N-aryl lactams.

Materials:

  • 4-Bromo-3-methylaniline

  • γ-Butyrolactone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-methylaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add finely ground, anhydrous K₂CO₃ (2.0 eq) and anhydrous toluene.

  • Substrate Addition: Add γ-Butyrolactone (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the methyl group protons, and the three methylene groups of the pyrrolidinone ring. The chemical shifts and coupling patterns would be characteristic of their respective chemical environments. For instance, the methyl group would likely appear as a singlet around 2.3 ppm.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, the methyl carbon, and the methylene carbons of the pyrrolidinone ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹.[2]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks with approximately equal intensity).

Applications in Research and Drug Development

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The title compound, this compound, serves as a key intermediate for the synthesis of novel therapeutic agents. The bromo- and methyl-substituted phenyl ring allows for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. For instance, the bromine atom can be readily substituted using various coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse functional groups, thereby modulating the pharmacological properties of the resulting molecules. These modifications can influence factors such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • National Center for Biotechnology Information. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Introduction: The Significance of N-Aryl Lactams in Modern Research

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its five-membered saturated structure provides a three-dimensional framework that is invaluable for exploring pharmacophore space and optimizing drug-receptor interactions.[1][3] When functionalized as an N-aryl lactam, such as in the case of this compound, the resulting molecule combines the desirable pharmacokinetic properties of the pyrrolidine motif with the diverse synthetic possibilities of an aromatic system.[4][5]

This guide provides a comprehensive framework for the definitive structural elucidation of this compound using a synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying logic of the analytical workflow, from initial molecular weight confirmation to the precise mapping of atomic connectivity. The protocols and interpretations detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

Molecular Profile and Physicochemical Properties

Before embarking on spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule. This information provides the theoretical basis for interpreting the subsequent experimental data.

PropertyValueSource
IUPAC Name This compound
CAS Number 197450-39-8[6]
Molecular Formula C₁₁H₁₂BrNO[6]
Molecular Weight 254.12 g/mol [6]
InChI Key UHABBHGGYQEDDZ-UHFFFAOYSA-N

The Integrated Spectroscopic Workflow

No single analytical technique provides a complete structural picture. Instead, we employ a logical sequence of analyses where each technique provides a unique and complementary piece of the puzzle. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise atom-to-atom connectivity.

G cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula (C₁₁H₁₂BrNO) Structure Definitive Structure of This compound MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Confirms Functional Groups (Amide C=O) IR->Structure NMR->Structure Maps Atomic Connectivity & Stereochemistry

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Causality: Our first objective is to confirm the molecular weight and elemental composition. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[7] The presence of a bromine atom provides a definitive isotopic signature that must be observed.

Expected Mass Spectrum Data

The most critical feature to identify is the isotopic cluster for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units, a classic hallmark of a monobrominated compound.

IonCalculated m/zExpected Relative IntensityRationale
[M(⁷⁹Br)+H]⁺ 254.02~100%Protonated molecule with the ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺ 256.02~98%Protonated molecule with the ⁸¹Br isotope.
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high-resolution capability allows for the confirmation of the elemental formula (C₁₁H₁₃BrNO⁺) from the accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. For this compound, the most diagnostic absorption will be the tertiary amide C=O stretch. Its position provides insight into the electronic environment of the lactam ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
~3100-3000 MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the phenyl ring.[8]
~2950-2850 MediumAliphatic C-H StretchCharacteristic of sp³ C-H bonds in the pyrrolidinone ring.[8]
~1690-1670 StrongAmide C=O Stretch (Lactam)This is the most prominent peak. Its position, slightly lower than a typical ketone, is characteristic of a five-membered lactam ring, indicating some ring strain.[9]
~1600 & ~1475 Medium-WeakAromatic C=C StretchSkeletal vibrations of the phenyl ring.
~1350-1250 StrongC-N StretchVibration of the bond between the aromatic ring and the lactam nitrogen.
~850-800 StrongC-H Out-of-Plane BendBending associated with the substitution pattern on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination allows for a complete assembly of the molecular skeleton.

¹H NMR Predicted Spectrum Analysis (500 MHz, CDCl₃)

The structure contains two distinct regions: the aliphatic pyrrolidinone ring and the substituted aromatic ring.

G img_node

Caption: Structure of this compound with proton labels.

LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-a ~2.20Quintet (tt)2HAliphatic CH₂ group adjacent to two other CH₂ groups (H-b and H-c). The signal is split by both, resulting in a quintet or triplet of triplets.
H-b ~2.65Triplet2HAliphatic CH₂ adjacent to the carbonyl group. The electron-withdrawing effect of the C=O deshields these protons relative to H-a. Split into a triplet by the adjacent H-a protons.
H-c ~3.90Triplet2HAliphatic CH₂ adjacent to the nitrogen atom. The nitrogen deshields these protons significantly, shifting them furthest downfield in the aliphatic region. Split into a triplet by the adjacent H-a protons.
H-d ~2.45Singlet3HMethyl group attached to the aromatic ring. It will appear as a sharp singlet as there are no adjacent protons to couple with.
H-e ~7.45Doublet (d)1HAromatic proton ortho to the bromine atom. It is coupled to H-f (meta coupling, J ≈ 2-3 Hz), but may appear as a sharp doublet or singlet depending on resolution.
H-f ~7.25Doublet of Doublets (dd)1HAromatic proton ortho to the lactam nitrogen and meta to the bromine. It is coupled to H-g (ortho coupling, J ≈ 8-9 Hz) and H-e (meta coupling, J ≈ 2-3 Hz).[10]
H-g ~7.60Doublet (d)1HAromatic proton ortho to the methyl group and meta to the lactam nitrogen. It is coupled only to H-f (ortho coupling, J ≈ 8-9 Hz).
¹³C NMR Predicted Spectrum Analysis (125 MHz, CDCl₃)

Due to molecular asymmetry, all 11 carbon atoms are unique and should produce distinct signals.

Predicted δ (ppm)Carbon EnvironmentRationale
~175 C=O (Amide Carbonyl)Carbonyl carbons are highly deshielded and appear far downfield.
~140 Aromatic C-NQuaternary carbon attached to nitrogen.
~138 Aromatic C-CH₃Quaternary carbon attached to the methyl group.
~134 Aromatic C-HAromatic CH carbon.
~131 Aromatic C-HAromatic CH carbon.
~128 Aromatic C-HAromatic CH carbon.
~120 Aromatic C-BrQuaternary carbon attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to other substituted carbons.[11]
~50 N-C H₂Aliphatic carbon bonded to nitrogen, significantly deshielded.
~32 C H₂-C=OAliphatic carbon alpha to the carbonyl group.
~21 Ar-C H₃Aromatic methyl carbon.
~18 N-CH₂-C H₂The most shielded aliphatic carbon, beta to both the nitrogen and the carbonyl.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 8-16 scans.

    • Use a spectral width of ~16 ppm.

    • Apply a 30-degree pulse with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum to singlets.

    • Use a spectral width of ~240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Data Synthesis: A Cohesive Structural Proof

The final step is to integrate all data points into a single, unambiguous structural assignment. The convergence of evidence from three independent techniques provides the highest level of confidence.

G cluster_0 Structural Confirmation of this compound Structure Proposed Structure C₁₁H₁₂BrNO MS MS Data m/z = 254/256 [M+H]⁺ with Br isotope pattern Structure->MS Matches MW & Formula IR IR Data ~1680 cm⁻¹ (Amide C=O) ~2950 cm⁻¹ (Aliphatic C-H) ~3050 cm⁻¹ (Aromatic C-H) Structure->IR Matches Functional Groups H_NMR ¹H NMR Data 3 Aliphatic Signals (2H, 2H, 2H) 3 Aromatic Signals (1H, 1H, 1H) 1 Methyl Singlet (3H) Structure->H_NMR Matches Proton Environment & Connectivity C_NMR ¹³C NMR Data 11 Unique Signals ~175 ppm (C=O) ~140-120 ppm (Aromatic) ~50-18 ppm (Aliphatic) Structure->C_NMR Matches Carbon Skeleton

Caption: Convergence of spectroscopic evidence.

Conclusion

The structural characterization of this compound is achieved through a systematic and multi-faceted spectroscopic approach. Mass spectrometry confirms the molecular formula C₁₁H₁₂BrNO via its characteristic bromine isotopic pattern. Infrared spectroscopy verifies the presence of key functional groups, most notably the tertiary amide C=O of the lactam ring. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, allowing for the unambiguous assignment of the substitution pattern on the aromatic ring and the structure of the pyrrolidinone moiety. This integrated workflow represents a robust and reliable methodology for the structural verification of novel N-aryl lactams, ensuring data integrity for applications in medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 256543, 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Fun, H. K., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1559. [Link]

  • Meltzer, R. I., et al. (1963). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 36(7), 855-862. [Link]

  • Ghosh, S., et al. (2023). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5966. [Link]

  • Gonsalves, A. A., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. [Link]

  • Organic Chemistry with Dr. K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • American Chemical Society. (2024). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072. [Link]

  • Google Patents. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • O'Brien, P., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Journal of the American Chemical Society, 133(43), 17324-17337. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Boldov, E. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • Al-Juboori, A. M. J., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • ResearchGate. (2014). IR spectrum of 1-amino pyrrolidine-2-one. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13619586, 3-[(4-Bromo-2-nitrophenyl)methyl]pyrrolidin-2-one. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]

  • ChemBK. 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole. [Link]

  • Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4701. [Link]

  • Akkurt, M., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1024. [Link]

  • Arshad, S., et al. (2013). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103-o104. [Link]

  • Beilstein Journals. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Anuradha, K., et al. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1759. [Link]

Sources

Solubility and stability of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity, this compound. As a molecule with potential applications in pharmaceutical and chemical research, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any successful development program. This document outlines detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and provides a clear pathway for data interpretation. The guide is structured to ensure scientific integrity and to equip researchers with the necessary tools to generate robust and reliable data packages for this compound.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel compound from discovery to application is critically dependent on a deep understanding of its inherent properties. For this compound, a molecule featuring a substituted phenyl ring attached to a pyrrolidinone core, its solubility and stability profiles will dictate its viability for further development. Solubility directly influences bioavailability and the feasibility of various formulation strategies, while stability determines the compound's shelf-life and degradation pathways, which are crucial for safety and efficacy. This guide presents a holistic approach to characterizing these critical attributes.

Solubility Profiling: A Multi-faceted Approach

The solubility of a compound is not a single value but rather a profile that varies with the surrounding environment. A comprehensive assessment is therefore essential.

The Rationale Behind Solvent System Selection

To build a comprehensive solubility profile for this compound, a panel of solvent systems is strategically chosen to model various physiological and formulation scenarios:

  • Aqueous Media: Solubility in purified water and a series of pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) is fundamental to understanding the compound's behavior in aqueous environments and the impact of potential ionization.

  • Biorelevant Media: To more accurately predict in vivo performance, solubility is assessed in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). These media contain salts and surfactants that mimic the conditions of the human gastrointestinal tract.

  • Organic and Co-solvent Systems: To explore formulation possibilities for liquid dosage forms, solubility in common pharmaceutical solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) is determined.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Step-by-Step Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of each selected solvent in a sealed, inert container. The presence of excess solid is mandatory to ensure that the solution reaches saturation.

  • Equilibration: The samples are agitated in a temperature-controlled environment (typically 25°C for room temperature and 37°C for physiological temperature) for a sufficient duration (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to equilibrium should be predetermined in preliminary experiments.

  • Sample Collection and Preparation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to sediment. A clear aliquot of the supernatant is carefully withdrawn.

  • Phase Separation: The collected supernatant is immediately filtered through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles. This step is critical to prevent artificially inflated solubility measurements.

  • Quantitative Analysis: The concentration of the dissolved compound in the filtrate is accurately determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for precise quantification.

Data Presentation and Interpretation

The quantitative solubility data should be organized into a clear and concise table for easy comparison and analysis.

Table 1: Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)
pH 1.2 Buffer37[Insert Data]
pH 6.8 Buffer37[Insert Data]
Water25[Insert Data]
Ethanol25[Insert Data]
Propylene Glycol25[Insert Data]
PEG 40025[Insert Data]

The interpretation of this data will classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies. For instance, low aqueous solubility might necessitate the exploration of enabling technologies such as amorphous solid dispersions or lipid-based formulations.

Stability Assessment: Ensuring Compound Integrity

Chemical stability is a critical quality attribute that ensures a compound maintains its identity, purity, and potency over time. A comprehensive stability program involves both forced degradation studies and long-term stability testing.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a compound under exaggerated conditions. This information is invaluable for the development of stability-indicating analytical methods.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis HPLC-UV/MS Analysis (Time-point monitoring) Acid->Analysis Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Identification Degradant Identification (MS/MS, NMR) Analysis->Identification Compound 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photolytic

Unlocking the Therapeutic Potential of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Scaffold

In the landscape of modern drug discovery, the pyrrolidinone core stands as a privileged scaffold, a foundational structure from which a multitude of biologically active agents have been developed.[1][2] Its utility spans a wide range of therapeutic areas, from potent antibacterials to agents targeting the central nervous system.[3] This guide focuses on a specific, yet under-explored derivative: 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one . While direct biological data for this compound is sparse, its structural motifs—the N-aryl pyrrolidinone core—suggest a high probability of significant pharmacological activity.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic guide, grounded in established scientific principles, to systematically investigate and unlock the therapeutic potential of this promising molecule. We will delve into the causal reasoning behind experimental choices, providing not just the "how" but the "why," to ensure a robust and self-validating preclinical assessment.

Deconstructing the Molecule: A Rationale for Investigation

The structure of this compound offers several clues to its potential bioactivity. The pyrrolidin-2-one ring is a key component in a variety of pharmaceuticals. The N-arylation of this ring system is a common strategy to modulate pharmacological properties.[3]

Furthermore, analogs of structurally similar compounds, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), are known to be potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[4][5] This suggests a strong possibility that our target compound could exhibit activity within the central nervous system, potentially as a treatment for conditions like depression, ADHD, or narcolepsy.

The presence of a halogenated phenyl ring also warrants investigation into its antimicrobial properties. Bromo-phenyl moieties are found in various compounds with demonstrated antibacterial and antifungal efficacy.[6]

Based on this structural analysis, this guide will focus on two primary, high-probability areas of biological activity: Monoamine Transporter Inhibition and Antimicrobial Efficacy .

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of N-aryl pyrrolidin-2-ones is the condensation of an appropriate primary amine with γ-butyrolactone (GBL).[5] This reaction is typically carried out at elevated temperatures to drive the cyclization and dehydration of the intermediate hydroxy butyl amide.

Synthetic Workflow

reagents 4-Bromo-3-methylaniline + γ-Butyrolactone conditions High Temperature (200-300°C) Inert Atmosphere reagents->conditions product This compound conditions->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic route for this compound.

Investigation of CNS Activity: Monoamine Transporter Inhibition

The regulation of dopamine and norepinephrine levels in the synaptic cleft is a critical therapeutic strategy for numerous neurological and psychiatric disorders.[7][8] The structural similarity of our target compound to known DAT and NET inhibitors makes this a primary avenue for investigation.

Experimental Objective

To determine the in vitro inhibitory potency of this compound on human dopamine (hDAT) and norepinephrine (hNET) transporters.

Causality of Experimental Design

We will employ a cell-based neurotransmitter uptake assay. This method provides a more physiologically relevant system than simple binding assays by measuring the functional inhibition of the transporter. We will use cells stably expressing the respective human transporters to ensure the relevance of the findings to human biology. A fluorescence-based assay is chosen over traditional radiolabeled methods for its comparable sensitivity, higher throughput, and enhanced safety profile.[6]

Detailed Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is adapted from established fluorescence-based assay kits.[4][6]

3.3.1 Cell Culture and Plating

  • Culture HEK293 cells stably expressing hDAT or hNET in appropriate growth medium supplemented with a selection antibiotic.

  • The day before the assay, seed the cells into 96-well, black, clear-bottom plates coated with poly-D-lysine at a density of 40,000-60,000 cells per well.[4]

  • Incubate overnight to allow for cell adherence and the formation of a confluent monolayer.

3.3.2 Assay Procedure

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer (1X HBSS with 20 mM HEPES) to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

  • On the day of the assay, carefully remove the culture medium from the cell plates.

  • Add 100 µL of the diluted test compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration) and a known inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET) as a positive control.

  • Pre-incubate the plate for 10-30 minutes at 37°C and 5% CO₂.

  • Add 100 µL of a fluorescent transporter substrate dye solution to all wells.

  • Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader. Readings can be taken in kinetic mode over 10-20 minutes or as an endpoint reading.

3.3.3 Data Analysis

  • Subtract the background fluorescence from wells containing only medium and the dye.

  • Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate hDAT/hNET expressing cells in 96-well plates add_compounds Add compounds to cells and pre-incubate (10-30 min) plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compound and controls prepare_compounds->add_compounds add_dye Add fluorescent substrate dye add_compounds->add_dye read_plate Measure fluorescence (kinetic or endpoint) add_dye->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for the neurotransmitter transporter uptake assay.

Investigation of Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The structural features of this compound suggest it may possess antibacterial properties.

Experimental Objective

To determine the in vitro antibacterial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria by determining its Minimum Inhibitory Concentration (MIC).

Causality of Experimental Design

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[9][10] It is a quantitative method that provides a clear endpoint—the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] This method is highly reproducible and allows for the simultaneous testing of multiple bacterial strains. We will include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

4.3.1 Preparation of Materials

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Media: Prepare sterile Mueller-Hinton Broth (MHB).

  • Test Compound: Prepare a stock solution of this compound in DMSO.

  • Controls: Use a known antibiotic (e.g., ampicillin or ciprofloxacin) as a positive control, a vehicle control (DMSO), and a growth control (no compound).

4.3.2 Assay Procedure

  • In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Prepare a bacterial inoculum in MHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

4.3.3 Data Analysis

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

  • Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A critical aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells. A favorable therapeutic agent should exhibit high potency against its target with minimal off-target toxicity.

Experimental Objective

To evaluate the in vitro cytotoxicity of this compound against a human cell line (e.g., HEK293 or HepG2).

Causality of Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is robust, reliable, and suitable for a 96-well plate format, making it an efficient method for initial cytotoxicity screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

5.3.1 Cell Plating

  • Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

5.3.2 Assay Procedure

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

  • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

5.3.3 Data Analysis

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity
AssayTarget/OrganismEndpointResult
Neurotransmitter UptakehDATIC₅₀ (µM)TBD
Neurotransmitter UptakehNETIC₅₀ (µM)TBD
AntibacterialS. aureusMIC (µg/mL)TBD
AntibacterialE. coliMIC (µg/mL)TBD
CytotoxicityHEK293CC₅₀ (µM)TBD

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial biological characterization of this compound. The proposed experiments are designed to provide a foundational understanding of its potential as a modulator of monoamine transporters and as an antimicrobial agent. The data generated from these assays will be critical in determining the future trajectory of this compound's development.

Positive results in the neurotransmitter uptake assays would warrant further investigation into its selectivity against the serotonin transporter (SERT) and its in vivo efficacy in relevant animal models of CNS disorders. Promising antimicrobial activity would lead to broader spectrum testing, determination of the minimum bactericidal concentration (MBC), and studies into its mechanism of action.

By following a logical, evidence-based path of inquiry, we can efficiently and effectively evaluate the therapeutic promise held within this novel chemical entity.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Product Page. Available from: [Link]

  • Anwar, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available from: [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2636. Available from: [Link]

  • Somarathne, R. S., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 184-191. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Al-Hiary, M. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available from: [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]

  • ChemRxiv. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-35. Available from: [Link]

  • Kufareva, I., & Abagyan, R. (2018). Structure Modeling of the Norepinephrine Transporter. Molecules, 23(11), 2942. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]

  • Zotova, Y. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8527. Available from: [Link]

  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

The Pyrrolidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a focal point in medicinal chemistry. Among these, the five-membered nitrogen-containing pyrrolidinone scaffold has emerged as a uniquely privileged structure.[1][2][3][4] Its prevalence in both natural products and blockbuster synthetic drugs is a testament to its remarkable versatility and profound impact on drug discovery.[1][2][5][6] This guide provides an in-depth exploration of the pyrrolidinone core, elucidating its fundamental physicochemical properties, diverse pharmacological applications, and the strategic considerations that underpin its successful integration into drug design.

The Physicochemical Appeal of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a cyclic amide (lactam), possesses a unique constellation of properties that make it an attractive building block for medicinal chemists.

  • Structural Rigidity and Conformational Control: The five-membered ring imparts a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving target selectivity. The non-planar, puckered nature of the ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity interactions with biological targets.[1]

  • Hydrogen Bonding Capabilities: The lactam moiety features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form crucial interactions with biological macromolecules such as proteins and nucleic acids.

  • Chirality and Stereochemical Complexity: The pyrrolidinone ring can be readily substituted at multiple positions, often creating chiral centers. This stereochemical diversity is paramount for optimizing drug-target interactions and can significantly influence a compound's pharmacological profile and safety.[7][8]

  • Metabolic Stability: The cyclic amide bond of the pyrrolidinone ring generally exhibits greater metabolic stability compared to its acyclic counterparts, contributing to improved pharmacokinetic properties.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidinone scaffold, making it readily accessible for library synthesis and lead optimization campaigns.[9][10][11][12][13]

A Pharmacological Treasure Trove: The Diverse Bioactivities of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a chameleon in the pharmacological landscape, with its derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the ability to strategically modify the core structure to target a wide array of biological pathways.[2][3][4][14][15]

Central Nervous System (CNS) Disorders

The pyrrolidinone ring is a prominent feature in several classes of CNS-active drugs.

  • Nootropics (Cognitive Enhancers): The racetam class of drugs, pioneered by piracetam, features a 2-pyrrolidinone core. These compounds are known for their cognitive-enhancing effects and are used to treat a variety of neurological conditions. Aniracetam, another member of this family, also contains the pyrrolidinone moiety.[2]

  • Anticonvulsants: Ethosuximide, a long-standing treatment for absence seizures, is a classic example of a pyrrolidinone-based antiepileptic drug.[2] Levetiracetam, a blockbuster anticonvulsant, also incorporates this versatile scaffold.

  • Neurodegenerative Diseases: The pyrrolidinone scaffold is being actively investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[7][8][16] Research has focused on developing pyrrolidine-based compounds that can modulate targets such as cholinesterases and beta-amyloid aggregation.[7][16]

Infectious Diseases

Pyrrolidinone derivatives have demonstrated significant promise in the fight against a range of pathogens.

  • Antibacterial Agents: The pyrrolidinone ring is a key component of several antibacterial agents. For instance, the antibiotic lincomycin and its derivative clindamycin contain a pyrrolidine moiety.[2][9] Anisomycin, a naturally occurring pyrrolidine alkaloid, inhibits bacterial protein synthesis and has shown antimicrobial and antiparasitic properties.[2][14]

  • Antiviral Agents: The pyrrolidinone scaffold is a critical component in a number of antiviral drugs, particularly those targeting viral proteases.[9][17] For example, daclatasvir, used in the treatment of Hepatitis C, features a pyrrolidine ring.[9]

Oncology

The development of novel anticancer agents is a major focus of medicinal chemistry, and the pyrrolidinone scaffold has proven to be a valuable platform in this endeavor.[18][19][20][21][22]

  • Mechanism of Action: Pyrrolidinone-based anticancer agents exhibit diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[18][19]

  • Spirooxindole-Pyrrolidine Hybrids: A particularly promising class of anticancer compounds involves the fusion of the pyrrolidinone ring with a spirooxindole moiety. These hybrids have shown potent cytotoxic activity against various cancer cell lines.[20]

Other Therapeutic Areas

The therapeutic reach of the pyrrolidinone scaffold extends to numerous other areas:

  • Anti-inflammatory Agents: Pyrrolidinone derivatives have been shown to possess anti-inflammatory properties.[2][14]

  • Antihypertensive Agents: The ACE inhibitors captopril and enalapril, widely used to treat hypertension, incorporate a proline (a pyrrolidine carboxylic acid) moiety.[2]

  • Antidiabetic Agents: Polyhydroxylated pyrrolidines, also known as azasugars, can act as inhibitors of glycosidase and aldose reductase, making them potential therapeutic agents for diabetes.[1]

Structure-Activity Relationships (SAR): Tailoring the Pyrrolidinone Core for Optimal Activity

The biological activity of pyrrolidinone derivatives can be finely tuned by strategic modifications to the scaffold. Understanding the structure-activity relationships (SAR) is crucial for rational drug design.[22][23][24]

Position of Substitution Impact on Biological Activity Illustrative Examples
N-1 Position The nitrogen atom is a key point for substitution, with a vast majority of FDA-approved pyrrolidine drugs being N-substituted.[1] Modifications at this position can significantly influence potency, selectivity, and pharmacokinetic properties.Racetams (e.g., Piracetam, Aniracetam)
C-3 and C-4 Positions Substitution at these positions can introduce chirality and provide vectors for interacting with specific pockets in the target protein.Ethosuximide
C-5 Position Modifications at this position can impact metabolic stability and receptor binding.Levetiracetam

Synthetic Strategies: Accessing the Pyrrolidinone Scaffold

A diverse array of synthetic methods has been developed for the construction of the pyrrolidinone ring, providing medicinal chemists with a robust toolbox for creating novel analogs.

Classical Synthetic Approaches
  • Lactamization of γ-Amino Acids: The intramolecular cyclization of γ-amino acids is a fundamental and widely used method for the synthesis of 2-pyrrolidinones.

  • Reduction of Succinimides: The selective reduction of one of the carbonyl groups of a succinimide derivative provides a direct route to the corresponding 2-pyrrolidinone.

  • From γ-Butyrolactone: The reaction of γ-butyrolactone with amines or ammonia is a common industrial method for the synthesis of N-substituted and unsubstituted 2-pyrrolidinones.[12]

Modern and Catalytic Methods
  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to constructing complex pyrrolidinone scaffolds.[11]

  • Transition Metal-Catalyzed Cyclizations: Various transition metal-catalyzed reactions, such as those involving palladium or rhodium, have been developed for the stereoselective synthesis of substituted pyrrolidinones.

  • Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidinone derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Pyrrolidinones from γ-Butyrolactone

Causality: This protocol leverages the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of γ-butyrolactone, followed by intramolecular cyclization and dehydration to form the stable five-membered lactam ring. The choice of a high-boiling solvent facilitates the removal of water, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.1 equivalents).

  • Add a suitable high-boiling solvent such as xylene or toluene.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted 2-pyrrolidinone.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials and the appearance of the product spot on the TLC plate provide a real-time validation of the reaction's progress.

Visualizing Key Concepts

The Privileged Nature of the Pyrrolidinone Scaffold

G Pyrrolidinone Pyrrolidinone Scaffold Natural_Products Natural Products (e.g., Anisomycin) Pyrrolidinone->Natural_Products Synthetic_Drugs Synthetic Drugs (e.g., Piracetam, Levetiracetam) Pyrrolidinone->Synthetic_Drugs CNS CNS Disorders Synthetic_Drugs->CNS Infectious_Diseases Infectious Diseases Synthetic_Drugs->Infectious_Diseases Oncology Oncology Synthetic_Drugs->Oncology Other Other Therapeutic Areas Synthetic_Drugs->Other

Caption: The central role of the pyrrolidinone scaffold in both natural products and synthetic drugs across diverse therapeutic areas.

General Synthetic Workflow for Pyrrolidinone Analogs

G Start Starting Materials (e.g., γ-Butyrolactone, γ-Amino Acids) Synthesis Scaffold Synthesis (e.g., Lactamization, Reduction) Start->Synthesis Functionalization Functionalization (e.g., N-Alkylation, C-Substitution) Synthesis->Functionalization Purification Purification & Characterization (e.g., Chromatography, Spectroscopy) Functionalization->Purification Biological_Evaluation Biological Evaluation (e.g., In vitro assays, In vivo studies) Purification->Biological_Evaluation

Caption: A streamlined workflow for the synthesis and biological evaluation of novel pyrrolidinone derivatives.

Conclusion and Future Perspectives

The pyrrolidinone scaffold continues to be a cornerstone of medicinal chemistry, offering a remarkable blend of favorable physicochemical properties, broad pharmacological applicability, and synthetic accessibility.[2][3][4][14] Its enduring presence in the pharmacopeia and its continued exploration in cutting-edge drug discovery programs underscore its significance.[1][5][6] Future research will undoubtedly focus on the development of novel, stereoselective synthetic methodologies to access increasingly complex and diverse pyrrolidinone analogs. Furthermore, the application of computational and structure-based drug design approaches will continue to refine our understanding of the intricate structure-activity relationships that govern the biological effects of this privileged scaffold, paving the way for the next generation of pyrrolidinone-based therapeutics.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06).
  • Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes, | The Journal of Organic Chemistry - ACS Publications.
  • FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate.
  • Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024-08-01).
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024-12-17).
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. (2021-12-06).
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing).
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC - NIH.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2025-12-04).
  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis.
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020-12-25).
  • Representative FDA-approved pyrrolidine-containing drugs. - ResearchGate.
  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6 - bioRxiv. (2024-05-14).
  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - ACS Publications. (2024-11-15).
  • Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro - PubMed. (2025-11-19).
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Publishing.
  • Guidance for Industry: PDE for N-methylpyrrolidone (NMP) - FDA.
  • Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. (2025-08-06).
  • Recent insights about pyrrolidine core skeletons in pharmacology - ResearchGate. (2023-09-06).
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - ResearchGate. (2024-07-03).
  • pH-Sensitive Dextrin-Based Nanosponges Crosslinked with Pyromellitic Dianhydride and Citric Acid: Swelling, Rheological Behavior, Mucoadhesion, and In Vitro Drug Release - MDPI. (2026-01-24).
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters - ACS Publications. (2023-09-05).
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020-03-01).
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate.

Sources

Exploring the Chemical Space of Substituted Pyrrolidin-2-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidin-2-one nucleus, a five-membered γ-lactam, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and natural products.[1] Its unique structural features, including chirality and the capacity for diverse substitutions, render it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of the chemical space surrounding substituted pyrrolidin-2-ones, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will delve into key synthetic strategies that unlock the vast potential of this scaffold, from stereoselective approaches leveraging chiral pool starting materials to the efficiency of multicomponent reactions. Furthermore, this guide will detail essential characterization techniques, providing practical insights into structural elucidation and stereochemical assignment. Finally, we will examine the diverse pharmacological landscape of pyrrolidin-2-one derivatives, highlighting critical structure-activity relationships that drive modern drug design.

The Pyrrolidin-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidin-2-one ring is a recurring motif in a wide array of pharmacologically significant molecules.[2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The saturated, non-planar ring system allows for the exploration of three-dimensional chemical space, a crucial aspect in achieving high-affinity and selective interactions with biological targets.[3] Moreover, the lactam functionality provides a stable amide bond while offering sites for hydrogen bonding, and the carbon framework presents multiple points for substitution, enabling fine-tuning of a compound's steric and electronic properties.

The biological activities associated with substituted pyrrolidin-2-ones are remarkably diverse, underscoring the scaffold's versatility.[1] Notable examples of approved drugs and bioactive compounds featuring this core include the nootropic agent Piracetam and the anticonvulsant Levetiracetam.[4][5] The pyrrolidin-2-one motif is also found in compounds exhibiting a broad spectrum of therapeutic potential, as summarized in the table below.

Therapeutic AreaExample Biological Targets/ActivitiesKey Structural Features
Oncology PARP-1 and -2 inhibitors, anticancer activity against various cell linesN-alkylation with aromatic moieties, substitution at C3 and C4
Infectious Diseases Antibacterial (e.g., against E. coli, S. aureus), antifungalVaried substitutions, often incorporating heterocyclic rings
Neurology Anticonvulsant, treatment of Alzheimer's and senile dementiaSpecific N-substituents (e.g., acetamide group in Piracetam)
Metabolic Diseases α-Glucosidase inhibitors for diabetesPolyhydroxylated derivatives (azasugars)

This table presents a generalized summary of findings and is not exhaustive.

The following diagram illustrates the core pyrrolidin-2-one scaffold and highlights the key positions for substitution that allow for the exploration of its chemical space.

G cluster_0 Pyrrolidin-2-one Core C1 N C3 C4 C4 C1->C4 R1 C1->R1 N-Substitution C2 O C3->C2 C5 C5 C4->C5 R2 C4->R2 C4-Substitution C6 C3 C5->C6 R3 C5->R3 C5-Substitution C7 C2 C6->C7 R4 R⁴ C6->R4 C3-Substitution C7->C1

Caption: The Pyrrolidin-2-one Scaffold with Substitution Points.

Navigating the Synthetic Landscape: Key Methodologies

The construction of substituted pyrrolidin-2-ones can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo synthesis of the lactam core.[3] This section will provide an in-depth look at two powerful methodologies: a stereoselective synthesis starting from a chiral precursor and a multicomponent reaction for rapid library generation.

Stereoselective Synthesis from the Chiral Pool: Leveraging S-Pyroglutamic Acid

S-pyroglutamic acid is an inexpensive and readily available chiral synthon that serves as an excellent starting material for the enantioselective synthesis of substituted pyrrolidin-2-ones.[6] The inherent chirality at the C5 position can be preserved throughout the synthetic sequence, allowing for the preparation of optically pure products.

The following diagram outlines a general workflow for the synthesis of 5-substituted pyrrolidin-2-ones from S-pyroglutamic acid.

G start S-Pyroglutamic Acid ester Esterification (e.g., SOCl₂/MeOH) start->ester n_protect N-Protection (e.g., Boc₂O or BnBr/NaH) ester->n_protect reduction Selective Reduction of Ester (e.g., LiBH₄) n_protect->reduction activation Hydroxyl Activation (e.g., MsCl or TsCl) reduction->activation substitution Nucleophilic Substitution (e.g., R-Nu) activation->substitution deprotection N-Deprotection (e.g., TFA or H₂/Pd-C) substitution->deprotection final_product Chiral 5-Substituted Pyrrolidin-2-one deprotection->final_product

Caption: Stereoselective Synthesis Workflow from S-Pyroglutamic Acid.

Experimental Protocol: Synthesis of (5R)-5-(Hydroxymethyl)pyrrolidin-2-one

This protocol details the initial steps in the elaboration of S-pyroglutamic acid, a common intermediate for further derivatization.

Step 1: Esterification of S-Pyroglutamic Acid

  • To a stirred suspension of S-pyroglutamic acid (1.0 eq) in methanol (10 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the methyl ester as a crude oil, which can be used in the next step without further purification.

Step 2: N-Protection of the Methyl Ester

  • Dissolve the crude methyl ester (1.0 eq) in dry tetrahydrofuran (THF, 20 mL/g) and cool to 0 °C under an argon atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the N-protected methyl ester.[6]

Step 3: Selective Reduction to the Alcohol

  • To a suspension of lithium borohydride (LiBH₄, 1.0 eq) in dry THF (10 mL/g) at 0 °C under an argon atmosphere, add a solution of the N-protected methyl ester (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Quench the reaction by the careful addition of a 20% aqueous solution of acetic acid at 0 °C until gas evolution ceases.

  • Neutralize the excess acid with sodium carbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to afford the desired (5R)-5-(hydroxymethyl)pyrrolidin-2-one derivative.[6]

Multicomponent Reactions: The Ugi Approach to Diversity

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single pot.[7] The Ugi four-component reaction (U-4CR) is particularly well-suited for generating libraries of substituted pyrrolidin-2-ones.[8] This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2] By employing a bifunctional starting material, such as levulinic acid (which contains both a ketone and a carboxylic acid), the Ugi adduct can undergo a subsequent intramolecular cyclization to form the pyrrolidin-2-one ring.

The mechanism of the Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine.[2] This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product.[4]

Experimental Protocol: One-Pot Ugi/Cyclization Synthesis of a Substituted Pyrrolidin-2-one

This protocol provides a general procedure for the synthesis of an N-substituted, 5-methyl-5-phenylpyrrolidin-2-one.

  • To a solution of levulinic acid (1.0 eq) and aniline (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl isocyanide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrolidin-2-one derivative.

Structural Elucidation and Stereochemical Assignment: A Practical Guide

The unambiguous characterization of newly synthesized substituted pyrrolidin-2-ones is paramount. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and assess the purity of the final compounds.

Spectroscopic Analysis: Interpreting NMR and Mass Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation.

1H NMR Spectroscopy:

  • Lactam NH: The proton on the nitrogen of an unsubstituted or N-acyl pyrrolidin-2-one typically appears as a broad singlet in the downfield region (δ 7.0-8.5 ppm).

  • Ring Protons: The diastereotopic methylene protons of the pyrrolidine ring usually appear as complex multiplets in the region of δ 1.5-3.0 ppm. The proton at the C5 position, if present, will be shifted further downfield if adjacent to an electron-withdrawing group.

  • Substituent Protons: The chemical shifts and splitting patterns of the protons on the substituents will be indicative of their chemical environment.

13C NMR Spectroscopy:

  • Lactam Carbonyl: The carbonyl carbon of the lactam ring is highly characteristic and appears in the downfield region of the spectrum, typically around δ 170-180 ppm.

  • Ring Carbons: The sp3-hybridized carbons of the pyrrolidin-2-one ring generally resonate between δ 20-60 ppm.

  • Substituent Carbons: The chemical shifts of the substituent carbons will provide further confirmation of the structure.

Mass Spectrometry:

  • Molecular Ion Peak (M+): The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For example, a common fragmentation pathway for N-substituted pyrrolidin-2-ones is the loss of the N-substituent.

A guide to interpreting 1D and 2D NMR spectra can provide a more comprehensive understanding of these techniques.[9][10][11][12][13]

Chromatographic Analysis: Purification and Chiral Separation

Purification by Column Chromatography:

Column chromatography is the most common method for purifying synthetic compounds.[14]

  • Stationary Phase: Silica gel is the most widely used stationary phase for the purification of pyrrolidin-2-one derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used as the eluent. The polarity of the mobile phase is adjusted to achieve optimal separation.

  • Monitoring: The separation is monitored by TLC to identify the fractions containing the desired product.

Chiral Separation by HPLC:

For chiral pyrrolidin-2-ones, it is crucial to determine the enantiomeric excess (ee). This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).[15]

Method Development Strategy:

  • Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of pyrrolidin-2-one enantiomers.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

    • Reversed Phase: A mixture of water or buffer with an organic modifier (e.g., acetonitrile or methanol) is employed.

  • Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to improve resolution and reduce analysis time.

  • Derivatization: If the enantiomers are difficult to separate directly, pre-column derivatization with a chiral or UV-active reagent can be employed to facilitate separation and detection.[1]

Structure-Activity Relationships and Future Directions

The vast chemical space accessible through the synthesis of substituted pyrrolidin-2-ones provides a fertile ground for the discovery of new drug candidates. The analysis of structure-activity relationships (SAR) is critical for guiding the design of more potent and selective compounds.[3]

The following diagram illustrates a conceptual framework for exploring SAR in the context of a hypothetical pyrrolidin-2-one inhibitor of a target protein.

G cluster_0 Pyrrolidin-2-one Core cluster_1 Substitution Vectors core Pyrrolidin-2-one Scaffold (Provides structural rigidity and key interactions) r1 R¹ (N-substituent) - Modulates solubility - Interacts with hydrophobic pocket core->r1 r2 R² (C5-substituent) - Dictates stereochemistry - Engages with specificity pocket core->r2 r3 R³ (C3/C4-substituents) - Fine-tunes conformation - Can introduce additional interactions core->r3 target Target Protein Binding Site core->target H-bond (Lactam) r1->target Hydrophobic Interaction r2->target Stereospecific Binding

Caption: Conceptual SAR Exploration for a Pyrrolidin-2-one Inhibitor.

Future research in this field will likely focus on the development of novel synthetic methodologies that provide access to even greater structural diversity, including the stereoselective synthesis of polysubstituted pyrrolidin-2-ones. The integration of computational modeling and machine learning with high-throughput synthesis and screening will undoubtedly accelerate the identification of new lead compounds. The continued exploration of the chemical space around the pyrrolidin-2-one core promises to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

  • D. I. T. G. G., D. J. D., & M. P. G. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(11), 17695–17714. [Link]

  • Alcaide, B., Almendros, P., Aragoncillo, C., Callejo, R., Ruiz, M. P., & Torres, M. R. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387–1394. [Link]

  • Hussein, A. A., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128–141. [Link]

  • El Kaim, L., Grimaud, L., & Oble, J. (2005). The Ugi Reaction. Angewandte Chemie International Edition, 44(48), 7961–7964. [Link]

  • Vitale, P., Scilimati, A., & Perrone, M. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3328. [Link]

  • Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYU dissertations. [Link]

  • Francavilla, C. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Kazmaier, U., & Ackermann, S. (2005). Ugi reactions with bifunctional starting compounds. Organic & Biomolecular Chemistry, 3(17), 3184–3187. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). The Ugi Reaction: A Versatile Tool for the Creation of Molecular Diversity. Angewandte Chemie International Edition, 43(2), 160–181. [Link]

  • ResearchGate. (n.d.). Approved drugs based on 2‐pyrrolidone core and the bioactive compounds... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidinones 2a-2h via four-component reactions a. [Image]. Retrieved from [Link]

  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Alcaide, B., Almendros, P., Aragoncillo, C., Callejo, R., Ruiz, M. P., & Torres, M. R. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387–1394. [Link]

  • Tzani, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. [Link]

  • da Silva, W. R., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 8(3), 3293–3302. [Link]

  • Wang, Y., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564–7569. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Suć Sajko, J., Ljoljić Bilić, V., Kosalec, I., & Jerić, I. (2019). Multicomponent Approach to a Library of N-Substituted γ-Lactams. ACS Combinatorial Science, 21(2), 126–132. [Link]

  • Siddiqui, M. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Bagryanskaya, E. G., & Grishin, Y. A. (2019). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 24(17), 3051. [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Banfi, L., Basso, A., & Riva, R. (2015). Synthetic Applications of Passerini Reaction. Topics in Current Chemistry, 369, 1–43. [Link]

  • Jacobsen, N. E. (2016). NMR data interpretation explained: understanding 1D and 2D NMR spectra of organic compounds and natural products. John Wiley & Sons. [Link]

  • Slideshare. (n.d.). interpretation of NMR spectroscopy. [Link]

  • Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(5), 450–455. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Giuliano, K. A. (1992). Chromatography of proteins on columns of polyvinylpolypyrrolidone using adsorbed textile dyes as affinity ligands. Analytical Biochemistry, 200(2), 370–375. [Link]

  • Li, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-aryl pyrrolidinones are privileged structural motifs prevalent in medicinal chemistry, materials science, and agrochemicals. Their synthesis is a critical endeavor in drug development and academic research, necessitating robust, efficient, and versatile synthetic methodologies. This comprehensive guide provides an in-depth analysis of the primary synthetic routes to N-aryl pyrrolidinones, with a focus on transition metal-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for the Buchwald-Hartwig amination and the Ullmann-Goldberg condensation, explaining the causality behind experimental choices and catalyst selection. Furthermore, we explore alternative and emerging strategies, including reductive amination and microwave-assisted synthesis, offering a broader toolkit for the modern chemist. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and practical, actionable protocols for the synthesis of this important class of molecules.

Introduction: The Significance of the N-Aryl Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in a vast array of biologically active compounds. When N-arylated, this scaffold's physicochemical properties are significantly modulated, enhancing its drug-like characteristics and allowing for precise tuning of its biological activity.[1] N-aryl pyrrolidinones are known to exhibit a wide range of therapeutic effects, including anti-cancer, anti-hypoxic, and anti-Alzheimer properties.[1] The development of efficient and scalable methods to forge the crucial C–N bond between the pyrrolidinone nitrogen and an aryl group is therefore a subject of intense research and a key competency for synthetic chemists in the pharmaceutical industry.

This guide moves beyond a simple recitation of reactions to provide a deeper understanding of the underlying principles that govern each synthetic choice, empowering researchers to not only replicate but also troubleshoot and adapt these protocols for their specific needs.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C–N bonds.[2][3] The reaction's success in coupling amides, including lactams like 2-pyrrolidinone, is largely due to the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle.[2]

Mechanistic Rationale and the Role of the Catalyst System

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component in the reaction mixture.[2] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.

The generally accepted mechanism proceeds as follows:

  • Formation of the Active Pd(0) Catalyst: The palladium(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl-halide intermediate.

  • Ligand Exchange and Deprotonation: The pyrrolidinone anion (formed by the action of a base) displaces the halide on the palladium center. This step is often facilitated by bulky, electron-rich phosphine ligands which promote the formation of the key palladium-amido complex.

  • Reductive Elimination: The final N-aryl pyrrolidinone product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[2]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amido Ar-Pd(II)L_n-(N-pyrrolidinone) PdII_Aryl->PdII_Amido Ligand Exchange (+ Pyrrolidinone, - HX) PdII_Amido->Pd0 Reductive Elimination Product N-Aryl Pyrrolidinone PdII_Amido->Product Pyrrolidinone 2-Pyrrolidinone ArylHalide Aryl Halide (Ar-X) Base Base (e.g., NaOtBu)

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. Pd₂(dba)₃ is often preferred for less reactive substrates as it is already in the Pd(0) oxidation state, albeit coordinated to dba ligands.[2]

  • Ligand: This is the most critical choice. For the amidation of lactams, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, DavePhos, RuPhos) are superior. The bulkiness of the ligand promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrrolidinone (pKa ≈ 24 in DMSO). Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of 2-pyrrolidinone with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Pyrrolidinone (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, 2-pyrrolidinone, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Copper-Catalyzed Ullmann-Goldberg Condensation

The Ullmann condensation is the classical method for forming C–N bonds, predating palladium-catalyzed approaches.[3] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols, often referred to as Goldberg-type reactions for amides, utilize catalytic amounts of copper with various ligands, allowing for milder and more efficient transformations.[4][5]

Mechanistic Considerations

The mechanism of the copper-catalyzed N-arylation of amides is still a subject of investigation, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4][6]

  • Formation of Copper(I)-Amidate: The active Cu(I) catalyst reacts with the deprotonated pyrrolidinone to form a copper(I)-amidate complex.[6] The presence of a chelating ligand, such as a 1,2-diamine, is crucial for stabilizing this intermediate and controlling the catalyst concentration.[3][4]

  • Oxidative Addition: The copper(I)-amidate complex undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate.[7]

  • Reductive Elimination: This Cu(III) species then reductively eliminates the N-aryl pyrrolidinone product, regenerating the active Cu(I) catalyst.

Ullmann_Goldberg_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI L_n-Cu(I) CuI_Amido L_n-Cu(I)-(N-pyrrolidinone) CuI->CuI_Amido Amide Binding (+ Pyrrolidinone, - H+) CuIII_Complex Ar-Cu(III)L_n-(N-pyrrolidinone)-X CuI_Amido->CuIII_Complex Oxidative Addition (+ Ar-X) CuIII_Complex->CuI Reductive Elimination Product N-Aryl Pyrrolidinone CuIII_Complex->Product Pyrrolidinone 2-Pyrrolidinone ArylHalide Aryl Iodide (Ar-I) Base Base (e.g., K₃PO₄)

Figure 2: Plausible catalytic cycle for the Ullmann-Goldberg condensation.

Causality Behind Component Selection:

  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst source.[5]

  • Ligand: The choice of ligand is critical for achieving high yields under mild conditions. Simple, inexpensive 1,2-diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline derivatives) have proven to be highly effective.[1][5] These ligands chelate to the copper center, preventing catalyst deactivation and facilitating the catalytic cycle.

  • Base: A moderately strong base is typically sufficient. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are widely used and show broad functional group tolerance.[5]

  • Aryl Halide: Aryl iodides are generally the most reactive coupling partners, followed by aryl bromides. Aryl chlorides are significantly less reactive and often require more forcing conditions or specialized catalyst systems.[1]

Detailed Experimental Protocol: Ullmann-Goldberg Condensation

This protocol provides a reliable method for the copper-catalyzed N-arylation of 2-pyrrolidinone with an aryl iodide.[5]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 2-Pyrrolidinone (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • (S)-N-Methylpyrrolidine-2-carboxylate (ligand) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere of Argon, combine the aryl iodide, 2-pyrrolidinone, CuI, ligand, and K₃PO₄.

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe.

  • Reaction Conditions: Vigorously stir the reaction mixture and heat to 110 °C in a preheated oil bath. The reaction is typically complete within 5-7 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMSO, followed by a brine wash (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Alternative and Modern Synthetic Approaches

While palladium and copper catalysis are the workhorses for N-aryl pyrrolidinone synthesis, other methods offer unique advantages in terms of cost, environmental impact, or substrate scope.

Reductive Amination of Levulinic Acid

A greener and more atom-economical approach involves the reductive amination of levulinic acid (a biomass-derived platform chemical) with anilines.[6][8] This one-pot process typically involves three steps: the formation of an imine between the aniline and the ketone of levulinic acid, subsequent hydrogenation of the imine, and finally, intramolecular cyclization to form the pyrrolidinone ring.[6]

Reductive_Amination_Workflow Start Levulinic Acid + Aniline Imine Imine Formation (-H₂O) Start->Imine Reduction Imine Reduction (e.g., H₂, Catalyst) Imine->Reduction Cyclization Intramolecular Cyclization (Lactamization) Reduction->Cyclization Product N-Aryl-5-methyl-pyrrolidinone Cyclization->Product

Sources

Application Notes and Protocols for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: A Versatile Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, properties, and applications of the research chemical intermediate, 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS No. 197450-39-8).[1][2] This N-aryl lactam serves as a valuable building block in medicinal chemistry and materials science, primarily due to its bifunctional nature. The pyrrolidin-2-one core is a prevalent motif in numerous biologically active compounds, while the bromo-substituted phenyl ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Introduction and Scientific Context

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities.[3] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules that interact with biological targets. When functionalized with an N-aryl substituent, the resulting lactams become key intermediates for constructing complex molecular architectures.

This compound is of particular interest as it combines the pyrrolidinone core with a synthetically versatile brominated aromatic ring. The bromine atom can be readily substituted using modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around this scaffold. This makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The methyl group provides an additional point of substitution for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a research intermediate is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 197450-39-8[1][2]
Molecular Formula C₁₁H₁₂BrNO[1]
Molecular Weight 254.12 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related N-aryl lactams
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, DMF)Inferred from structure

Expected Spectroscopic Data:

Characterization of this compound would typically involve the following spectroscopic techniques:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the three methylene groups of the pyrrolidinone ring. The aromatic signals would likely appear as a set of doublets and a singlet, reflecting the substitution pattern. The methylene protons adjacent to the nitrogen and carbonyl groups would be shifted downfield.

  • ¹³C NMR: The spectrum would display 11 distinct carbon signals, including the carbonyl carbon (around 175 ppm), aromatic carbons, the methyl carbon, and the three methylene carbons of the lactam ring.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks of nearly equal intensity).

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for N-arylation of lactams. The choice of method often depends on the available starting materials, desired scale, and tolerance to specific reaction conditions. Below are two detailed, reliable protocols.

Protocol 1: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of C-N bonds.[5] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Reaction Principle: This protocol describes the copper(I)-catalyzed coupling of 4-bromo-3-methylaniline with 2-pyrrolidinone. The reaction is believed to proceed via the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl bromide and subsequent reductive elimination to yield the N-arylated product.

// Reactants ArylHalide [label="4-Bromo-3-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactam [label="2-Pyrrolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Cu(I) Catalyst\n(e.g., CuI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Process Reaction [label="Ullmann Condensation\nHeat (e.g., 110-130 °C)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="1-(4-Bromo-3-methylphenyl)\npyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow ArylHalide -> Reaction; Lactam -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Product; }

Caption: Ullmann Condensation Workflow for N-Arylation.

Materials and Reagents:

  • 4-Bromo-3-methylaniline

  • 2-Pyrrolidinone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Toluene, anhydrous

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-methylaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aniline).

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 110-130 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts and copper catalyst. Wash the pad with ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amidation is a powerful and versatile method for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope than the Ullmann reaction.

Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of an aryl bromide with an amide. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the deprotonated amide, and reductive elimination to form the N-aryl amide product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.

// Reactants ArylBromide [label="1-Bromo-4-methyl-3-nitrobenzene\n(Precursor to Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactam [label="2-Pyrrolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd₂(dba)₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(e.g., Xantphos)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Process Reaction [label="Buchwald-Hartwig Amidation\nHeat (e.g., 100 °C)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Product Product [label="1-(4-Bromo-3-methylphenyl)\npyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow ArylBromide -> Reaction; Lactam -> Reaction; Pd_Catalyst -> Reaction; Ligand -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Product; }

Caption: Buchwald-Hartwig Amidation Workflow.

Materials and Reagents:

  • 4-Bromo-3-methylaniline

  • 2-Pyrrolidinone

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromo-3-methylaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq) to a dry Schlenk flask or microwave vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its capacity to undergo further functionalization via its aryl bromide moiety. This enables the synthesis of a diverse range of derivatives for various research applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[4][5]

// Central Intermediate Intermediate [label="1-(4-Bromo-3-methylphenyl)\npyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Coupling Reactions Suzuki [label="Suzuki-Miyaura Coupling\n(+ Arylboronic Acid/Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heck [label="Heck Reaction\n(+ Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(+ Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\nAmination\n(+ Amine/Amide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Products Biaryl [label="Biaryl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Styrenyl [label="Styrenyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkynyl [label="Alkynyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Anilino [label="Anilino/Amido Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Intermediate -> Suzuki -> Biaryl; Intermediate -> Heck -> Styrenyl; Intermediate -> Sonogashira -> Alkynyl; Intermediate -> Buchwald -> Anilino; }

Caption: Cross-Coupling applications of the title compound.

a) Suzuki-Miyaura Coupling:

This reaction is used to form carbon-carbon bonds between the aryl bromide and an organoboron compound (boronic acid or ester).[6] It is highly tolerant of various functional groups, making it a powerful tool for synthesizing complex biaryl structures.

  • Protocol Outline:

    • Combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Heat the mixture under an inert atmosphere until the starting material is consumed.

    • Perform an aqueous work-up and purify the product by chromatography or recrystallization.

b) Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high stereoselectivity.[7][8][9]

  • Protocol Outline:

    • React this compound (1.0 eq) with an alkene (1.5 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq) in a polar aprotic solvent (e.g., DMF).

    • Heat the reaction mixture until completion.

    • After work-up, purify the resulting styrenyl-type derivative.

c) Sonogashira Coupling:

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes.[10]

  • Protocol Outline:

    • Combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., Et₃N) in a solvent like THF or DMF.

    • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

    • Isolate and purify the alkynylated product after an appropriate work-up.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, a risk assessment should be conducted based on the starting materials and related compounds.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: The starting material, 4-bromo-3-methylaniline, is a toxic and potentially hazardous substance. N-aryl lactams may cause skin and eye irritation.[11] Inhalation of dust or vapors should be avoided.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important intermediate for chemical research. Its synthesis is achievable through robust and well-established N-arylation methodologies. The presence of a reactive bromine atom allows for extensive diversification through a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable tool for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025). ResearchGate. Available at: [Link]

  • Badone, D., et al. (Year not specified). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2025). ResearchGate. Available at: [Link]

  • SAFETY D
  • Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. (Year not specified). PubMed.
  • Trusova, M. E., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.
  • MATERIAL SAFETY DATA SHEET. (Year not specified). Tri-iso.
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)
  • safety d
  • Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. (Year not specified). PubMed.
  • SAFETY D
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • The Synthesis of Gamma-butyrolactones and Butenolide Signaling Molecules from Streptomyces Species. (2025).
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. Available at: [Link]

  • SAFETY D
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation. (2024). YouTube. Available at: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (Year not specified). University of Wisconsin-Madison.
  • Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. (2025).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (Year not specified). University of Missouri-St. Louis.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (Year not specified). MDPI.
  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (Year not specified). PubMed Central.
  • Beletskaya, I. P., & Cheprakov, A. V. (Year not specified). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • Chinchilla, R., & Nájera, C. (Year not specified). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (Year not specified). NIH.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Fors, B. P., et al. (Year not specified). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters.
  • Enantioselective, Palladium-Catalyzed ??-Arylation of N -Boc-pyrrolidine. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidin-2-one, or γ-lactam, core is a recurring motif in a multitude of biologically active compounds, marking its territory as a "privileged structure" in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatile nature, contributing to favorable pharmacokinetic properties and serving as a rigid scaffold for the precise spatial orientation of pharmacophoric elements.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-arrhythmic, and central nervous system effects.[3][4] The strategic functionalization of the pyrrolidin-2-one ring, particularly at the 1-position with aryl substituents, has paved the way for the discovery of potent and selective modulators of various biological targets.

This application note focuses on the utility of a specific, yet underexplored, building block: 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one . The presence of a bromine atom and a methyl group on the phenyl ring offers a unique combination of features for synthetic diversification, making it a highly valuable starting material for the generation of compound libraries aimed at a range of therapeutic targets.

The Strategic Advantage of this compound in Library Synthesis

The true potential of this compound lies in its capacity as a versatile synthetic intermediate. The bromo-substituent serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of chemical moieties at the 4-position of the phenyl ring, enabling a thorough exploration of the structure-activity relationship (SAR). The methyl group at the 3-position provides a subtle steric and electronic influence that can be crucial for target binding and selectivity.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Potential Therapeutic Targets Core This compound Suzuki Suzuki Coupling (Aryl, Heteroaryl) Core->Suzuki Pd-Catalyzed Cross-Coupling Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Amines, Amides) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Cyanation Cyanation (Nitriles) Core->Cyanation GPCRs GPCRs (e.g., α1-adrenergic) Suzuki->GPCRs Enzymes Enzymes (e.g., Kinases, InhA) Heck->Enzymes Transporters Transporters (e.g., DAT, NET) Buchwald->Transporters Sonogashira->GPCRs Cyanation->Enzymes

Figure 1: Synthetic utility of this compound.

Protocol 1: Synthesis of the Core Scaffold

Materials:

  • 4-Bromo-3-methylaniline

  • γ-Butyrolactone

  • Hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylaniline (1.0 eq) and γ-butyrolactone (1.2 eq).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux in toluene and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound.

Protocol 2: Library Generation via Suzuki Cross-Coupling

The following protocol provides a general method for the diversification of the core scaffold using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography or preparative HPLC to obtain the desired coupled product.

G Start Start: 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one Couple Suzuki Coupling: - Arylboronic Acid - Pd Catalyst - Base Start->Couple Diversification Purify Purification: - Column Chromatography - or Prep-HPLC Couple->Purify Characterize Characterization: - NMR - LC-MS - HRMS Purify->Characterize Screen Biological Screening: - Enzyme Assays - Cell-based Assays - Binding Studies Characterize->Screen End Hit Compound Screen->End

Figure 2: Workflow for library generation and screening.

Potential Applications and Target Classes

Based on the known biological activities of structurally related 1-aryl-pyrrolidin-2-ones, derivatives of this compound are promising candidates for screening against a variety of targets.

Compound Class Biological Target/Activity Reference
1-Aryl-2-pyrrolidinone DerivativesAnti-inflammatory activity[3]
1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one DerivativesAnti-arrhythmic, hypotensive, and α-adrenolytic activity[4]
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one AnaloguesMonoamine uptake inhibitors (Dopamine and Norepinephrine Transporters)[5]
Pyrrolidine CarboxamidesInhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis[6]

Table 1: Representative Biological Activities of 1-Aryl-pyrrolidin-2-one Derivatives.

Conclusion

While direct biological data for this compound is currently limited, its chemical structure presents a compelling case for its utility as a versatile building block in medicinal chemistry. The strategic placement of the bromo and methyl groups on the phenyl ring provides a platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer a starting point for the synthesis and derivatization of this promising scaffold, enabling the exploration of its potential in the discovery of novel therapeutic agents for a range of diseases.

References

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • D'Oria, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496. [Link]

  • D'Oria, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. [Link]

  • Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Cheminė Technologija, 1(65). [Link]

  • Google Patents. (n.d.). Pyridizinone derivatives and the use thereof as H3 inhibitors.
  • Aboul-Enein, H. Y., et al. (1984). Synthesis and Antiinflammatory Activity of a Series 1-Aryl-2-pyrrolidinone Derivatives. Journal of Medicinal Chemistry, 27(6), 775–778. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Kulig, K., et al. (2007). Synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives with anti-arrhythmic, hypotensive, and alpha-adrenolytic activity. Archiv der Pharmazie, 340(9), 466–475. [Link]

Sources

Application Notes and Experimental Protocols for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrrolidinone core and a functionalized phenyl ring, presents a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic elaboration of the molecule to generate libraries of compounds for biological screening. This guide provides in-depth application notes and detailed experimental protocols for the utilization of this intermediate, with a focus on its application in the synthesis of Factor XIa (FXIa) inhibitors and novel antibacterial agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expert insights into experimental design.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety data of the reagent.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
CAS Number 256543-49-4
Appearance Off-white to pale yellow solid
Purity ≥97%
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Note: Data compiled from commercial supplier information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Core Application: A Scaffold for Bioactive Compound Synthesis

The primary utility of this compound lies in its role as a synthetic intermediate. The pyrrolidinone moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2][3][4] The bromo-substituted phenyl ring is the key to its versatility, acting as an anchor point for diversification through modern cross-coupling chemistry.

Start This compound Suzuki Suzuki Coupling (+ Aryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine/Amide) Start->Buchwald Pd Catalyst, Ligand, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base FXIa_Inhibitors Factor XIa Inhibitors (Anticoagulants) Suzuki->FXIa_Inhibitors Antibacterial Antibacterial Agents Buchwald->Antibacterial Other Other Bioactive Compounds Sonogashira->Other

Caption: Synthetic utility of the target compound.

Application Note I: Synthesis of Factor XIa Inhibitors

Scientific Background & Rationale

Factor XIa (FXIa) is a plasma serine protease that plays a critical role in the intrinsic pathway of blood coagulation.[5] Inhibition of FXIa is a highly sought-after strategy for the development of new anticoagulants, as it is anticipated to prevent thrombosis with a significantly lower risk of bleeding complications compared to traditional therapies.[6] Small molecule inhibitors of FXIa often feature a biaryl core structure to achieve potent and selective binding to the enzyme's active site.[7] this compound is an ideal starting material for generating such structures via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Workflow: From Intermediate to Inhibitor

The general strategy involves coupling the aryl bromide of our starting material with a suitable aryl or heteroaryl boronic acid to construct the biaryl scaffold. This new, more complex molecule can then be evaluated for its biological activity.

G A 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one B Suzuki Coupling Reagents: Aryl Boronic Acid Pd Catalyst, Base A->B C Crude Biaryl Product B->C D Purification (Column Chromatography) C->D E Pure Biaryl Compound D->E F Characterization (NMR, MS) E->F G Biological Screening (FXIa Inhibition Assay) E->G

Caption: Workflow for FXIa inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl boronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water via syringe. The typical concentration is 0.1 M with respect to the starting aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Factor XIa Inhibition Assay

This fluorometric assay protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

Materials:

  • Human Factor XIa (final concentration ~1 nM)

  • Fluorogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include wells with DMSO only for 'no inhibition' controls and wells with buffer only for background controls.

  • Enzyme Addition: Add 50 µL of FXIa solution (diluted in assay buffer) to each well.

  • Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (diluted in assay buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates by subtracting the background and expressing them as a percentage of the 'no inhibition' control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation

A successful FXIa inhibitor will exhibit a low IC₅₀ value. For drug development, it is also critical to assess selectivity against other related serine proteases.

Compound IDModification (at C4-position)FXIa IC₅₀ (nM)Factor Xa IC₅₀ (nM)Thrombin IC₅₀ (nM)Selectivity (FXa/FXIa)
Parent -Br>10,000>10,000>10,000-
Cpd-01 -Phenyl850>10,000>10,000>12
Cpd-02 -4-Pyridyl45>5,000>10,000>111
Cpd-03 -3-Aminophenyl15>5,000>10,000>333

Table represents hypothetical data for illustrative purposes.

Application Note II: Synthesis of Novel Antibacterial Agents

Scientific Background & Rationale

The rise of extensively drug-resistant (XDR) bacteria, such as Salmonella Typhi, presents a severe threat to public health, necessitating the urgent development of new antimicrobial agents.[8][9] The strategy of modifying known scaffolds to discover new biological activities is a cornerstone of medicinal chemistry. The this compound framework can be derivatized to create a library of novel compounds for screening against pathogenic bacteria. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the formation of a C-N bond at the bromine-bearing position.[10][11]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a Schlenk tube. Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add this compound, the amine, and sodium tert-butoxide.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired N-aryl product.

Protocol 4: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This is a standard method to screen for antibacterial activity.[8]

Materials:

  • Bacterial strain (e.g., XDR S. Typhi)

  • Luria-Bertani (LB) agar

  • Sterile petri dishes

  • Sterile cotton swabs

  • Test compounds (1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin, 1 mg/mL)

  • Negative control (DMSO)

  • Sterile well borer (e.g., 6 mm diameter)

  • Incubator (37 °C)

Step-by-Step Procedure:

  • Plate Preparation: Prepare LB agar according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculation: Inoculate the surface of the agar plates uniformly with a standardized bacterial suspension (e.g., 0.5 McFarland standard) using a sterile cotton swab.

  • Well Creation: Use a sterile borer to create uniform wells in the agar.

  • Compound Addition: Carefully add a fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

Data Interpretation

The diameter of the zone of inhibition correlates with the antibacterial potency of the compound.

Compound IDModification (at C4-position)Zone of Inhibition (mm)
Parent -Br0
Cpd-04 -NH(phenyl)8
Cpd-05 -N(piperidine)15
Cpd-06 -NH(pyrazin-2-yl)22
Ciprofloxacin (Positive Control)30
DMSO (Negative Control)0

Table represents hypothetical data for illustrative purposes. A larger zone of inhibition suggests greater antibacterial activity. Compounds showing significant activity would be selected for further studies to determine their Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a strategically important chemical intermediate with broad applicability in drug discovery. The protocols outlined in this guide demonstrate its utility in the synthesis of potent and selective Factor XIa inhibitors and novel antibacterial agents through robust and well-established palladium-catalyzed cross-coupling reactions. By providing a reliable synthetic handle for molecular elaboration, this compound empowers researchers to rapidly generate diverse chemical libraries, accelerating the identification of new therapeutic lead candidates.

References

  • Howells, D. J., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Pinto, D. J., et al. (2010). Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide] as a clinical candidate. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Barluenga, J., et al. (2002). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Chemical Communications. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH. Available at: [Link]

  • Quan, M. L., & Lam, P. Y. (2012). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Ji, Y., et al. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis. Available at: [Link]

  • Vaskeviciute, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemistry & Chemical Technology. Available at: [Link]

  • U.S. Patent No. 8,350,045. (2013). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. Google Patents.
  • ChemBK. (n.d.). 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available at: [Link]

  • Lippi, G., et al. (2015). Next Generation Antithrombotic Therapy: Focus on Antisense Therapy against Coagulation Factor XI. ResearchGate. Available at: [Link]

  • IT Medical Team. (n.d.). Insilico biological evaluation of newly synthesized 1'-(4-Bromoph.... Available at: [Link]

  • Pokrovskaya, V., et al. (2022). New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. MDPI. Available at: [Link]

  • Petersen, A. K., et al. (2014). Factor XIa inhibitors: A review of patent literature. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Maimone, T. J., et al. (2012). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, R., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Wikipedia. (n.d.). Bromoacetone. Available at: [Link]

  • European Patent No. EP1311518B1. (2003). Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts. Google Patents.
  • Hurtová, M., et al. (2024). Nitrogen-Containing Flavonoids─Preparation and Biological Activity. ResearchGate. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Bromoacetone (CAS 598-31-2). Available at: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the definitive characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. This N-aryl lactam is a compound of interest in synthetic chemistry, serving as a versatile intermediate. Ensuring its structural integrity and purity is critical for the reliability of downstream applications. This document outlines a suite of protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the rationale behind methodological choices, providing researchers, scientists, and drug development professionals with a robust, self-validating system for characterization.

Introduction

N-aryl lactams are foundational structural motifs in a wide array of biologically active compounds and functional materials.[1] The specific compound, this compound, incorporates a pyrrolidinone ring, a common feature in pharmacologically relevant molecules, attached to a substituted aromatic system.[2] The presence of the bromo- and methyl- substituents on the phenyl ring offers distinct handles for further chemical modification, making its unambiguous characterization a prerequisite for any synthetic campaign. A failure to adequately characterize this starting material can lead to ambiguous results, failed syntheses, and loss of resources. The following protocols are designed to provide orthogonal data points that, when combined, offer a high-confidence assessment of the compound's identity, purity, and structure.

Foundational Physicochemical & Spectroscopic Properties

A baseline understanding of the molecule's properties is essential for method development and data interpretation. The properties listed below are either calculated based on the chemical structure or are typical for compounds of this class.

PropertyExpected Value / CharacteristicRationale / Reference
Molecular FormulaC₁₁H₁₂BrNODerived from structure
Molecular Weight254.12 g/mol Derived from structure
AppearanceWhite to off-white crystalline solidTypical for small aromatic organic molecules
SolubilitySoluble in chlorinated solvents, polar aprotic solvents (e.g., DMSO, DMF), and alcoholsExpected based on the polarity of the lactam and aromatic moieties
Key Functional GroupsLactam (cyclic amide), Aryl Halide, Aromatic RingStructural components

Integrated Analytical Workflow

A sequential and integrated workflow is crucial for efficient and comprehensive characterization. The process begins with definitive structural elucidation and concludes with quantitative purity assessment. Each phase provides data that supports the next, creating a logical and scientifically sound validation cascade.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Final Report MS Mass Spectrometry (HRMS-ESI) FTIR FTIR Spectroscopy (ATR) MS->FTIR Confirms MW & Isotopic Pattern Report Certificate of Analysis (Identity, Purity, Structure) MS->Report Identity Data NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Confirms Functional Groups TwoD_NMR 2D NMR (COSY, HSQC) (If required for assignment) NMR->TwoD_NMR Unambiguous Assignment HPLC HPLC-UV/DAD NMR->HPLC Structural Info Informs Purity Method HPLC->Report Quantitative Purity Data

Figure 1: Integrated workflow for the characterization of this compound.

Experimental Protocols and Methodologies

Mass Spectrometry (MS) for Molecular Weight and Formula Verification

Principle: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it provides an unmistakable isotopic signature that serves as a crucial piece of evidence for structural confirmation.[3]

Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Further dilute this solution 1:100 with the same solvent. The goal is to have a final concentration in the low µg/mL range to avoid detector saturation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Method Parameters:

    • Ionization Mode: Positive. The lactam nitrogen can be protonated to form the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Data Analysis: Look for a pair of peaks separated by ~2 m/z units with a near 1:1 intensity ratio. This is the characteristic isotopic signature for a molecule containing one bromine atom (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br).[4] The high-resolution data should be used to confirm the elemental composition.

Expected Data:

IonCalculated m/z (C₁₁H₁₃BrNO)⁺Observed m/z
[M(⁷⁹Br)+H]⁺254.0175Match within 5 ppm
[M(⁸¹Br)+H]⁺256.0155Match within 5 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule. The lactam carbonyl and aromatic substitutions have characteristic absorption frequencies.[5]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands. The most informative region for this molecule is 1800–500 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeAssignment
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (Pyrrolidinone ring)
~1690 C=O Stretch Lactam Carbonyl (Amide I band)
~1590, ~1470C=C StretchAromatic Ring
~1250C-N StretchAryl-Nitrogen
Below 800C-Br StretchAryl Bromide[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton.[7][8]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a trace amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 30° or 90° pulse.

    • Spectral Width: -1 to 10 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 2 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to TMS (¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Expected NMR Signal Assignments:

¹H NMR (400 MHz, CDCl₃)¹³C NMR (101 MHz, CDCl₃)
δ (ppm) Multiplicity
~7.5 (1H)d
~7.4 (1H)dd
~7.2 (1H)d
~3.8 (2H) t
~2.6 (2H) t
~2.4 (3H) s
~2.1 (2H)p

Rationale: For definitive assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates the target compound from impurities, allowing for accurate purity determination. A reverse-phase C18 column is ideal for retaining and separating moderately polar aromatic compounds.[9][10][11]

G cluster_0 HPLC System Configuration MobilePhase Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Pump Binary Pump (Gradient) MobilePhase->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (4.6x150mm, 5µm) Injector->Column Detector DAD Detector (210-400 nm) Column->Detector Data Chromatogram (Purity @ 254 nm) Detector->Data

Figure 2: Schematic of the reverse-phase HPLC system for purity analysis.

Protocol: Reverse-Phase HPLC Method

  • Sample Preparation: Accurately prepare a sample solution at 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 40% B

      • 18.1-22 min: 40% B

    • Injection Volume: 10 µL.

    • Detection: Monitor at 254 nm. The DAD allows for peak tracking and co-elution checks across a range of wavelengths.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area percent of the main peak relative to the total area of all detected peaks. According to ICH guidelines, peaks below a certain threshold (e.g., 0.05%) may be disregarded.

References

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2024). University of Regensburg Publications.[Link]

  • An efficient method for the synthesis of substituted N-aryl lactams. (2015). Growing Science.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Scientia Pharmaceutica.[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.[Link]

  • Mass spectrometry of halogen-containing organic compounds. (2002). ResearchGate.[Link]

  • Mass Spectrometry - Isotope Effects. (n.d.). Michigan State University Department of Chemistry.[Link]

  • FTIR study of five complex beta-lactam molecules. (2003). PubMed.[Link]

  • Halogenated Organic Compounds. (2021). Spectroscopy Online.[Link]

  • Structural determination of ε-lactams by 1H and 13C NMR. (2009). ResearchGate.[Link]

  • Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. (2023). MDPI.[Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.[Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Axion Labs.[Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing.[Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one and its analogs in high-throughput screening (HTS) campaigns. While specific biological targets for this exact molecule are not extensively documented, the pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3][4] This guide, therefore, presents a strategic framework for initiating an HTS campaign with this compound, from initial assay development to hit validation. We will explore both biochemical and cell-based screening paradigms, providing detailed, step-by-step protocols that can be adapted to various target classes. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to effectively screen this and similar compounds to uncover novel therapeutic leads.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold in Drug Discovery

The pyrrolidin-2-one nucleus is a five-membered lactam ring that is a cornerstone in the design of pharmacologically active agents.[2][4] Its prevalence in both natural products and synthetic drugs highlights its versatility as a pharmacophore.[3][5] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The sp3-rich, three-dimensional nature of the pyrrolidine ring allows for intricate and specific interactions with protein binding sites, making it an attractive starting point for drug discovery campaigns.[1]

This compound is a specific embodiment of this privileged scaffold. The bromo and methyl substitutions on the phenyl ring provide vectors for further chemical modification and structure-activity relationship (SAR) studies, while the core structure offers a robust platform for engaging with biological targets. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes.[6][7] This application note will detail the necessary steps to effectively screen this compound in an HTS setting.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is critical for successful HTS assay development.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNOInferred from name
Molecular Weight 254.12 g/mol Inferred from formula
Structure
LogP (Predicted) ~2.5 - 3.0[8]
Topological Polar Surface Area (TPSA) 20.31 Ų[8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 1[8]
Storage Sealed in dry, 2-8°C[8]

Key Considerations for HTS:

  • Solubility: The predicted LogP suggests moderate lipophilicity. Initial solubility testing in 100% DMSO is crucial. Subsequent dilutions into aqueous assay buffers should be carefully monitored for precipitation.

  • Purity: Ensure a purity of ≥97% to avoid artifacts from impurities.[8]

  • Stability: Assess stability in assay buffer over the time course of the experiment.

HTS Campaign Strategy: From Target to Hit

A successful HTS campaign is a multi-step process that requires careful planning and execution.[6] The workflow can be broadly categorized into assay development, primary screening, and hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Choice Assay Format Selection (Biochemical vs. Cell-Based) Reagent_Opt Reagent Optimization (Concentrations, Buffers) Assay_Choice->Reagent_Opt Informs Assay_Val Assay Validation (Z'-factor, S/N, Reproducibility) Reagent_Opt->Assay_Val Leads to Library_Screen Compound Library Screening (Single Concentration) Assay_Val->Library_Screen Enables Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Library_Screen->Data_Analysis Hit_Confirm Hit Confirmation (Re-testing from fresh stock) Data_Analysis->Hit_Confirm Identifies Hits for Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirm->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay Prioritizes

Caption: A generalized workflow for a high-throughput screening campaign.

Application Protocol 1: Biochemical Screening - Fluorescence Polarization Assay

Biochemical assays are ideal for screening compounds that directly interact with a purified protein target, such as an enzyme or receptor.[9][10] Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS, particularly for studying molecular binding events.[11]

Hypothetical Target: A bromodomain-containing protein. The pyrrolidin-2-one scaffold can be envisioned to occupy the acetyl-lysine binding pocket.

Principle of the FP Assay: The assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein. A small, unbound tracer tumbles rapidly in solution, leading to depolarization of emitted light (low FP signal). When bound to the larger protein, its tumbling slows, and the emitted light remains polarized (high FP signal). A compound that displaces the tracer from the protein will cause a decrease in the FP signal.

FP_Assay_Principle cluster_0 Unbound State cluster_1 Bound State cluster_2 Competitive Displacement Tracer_Free Fluorescent Tracer (Rapid Tumbling) Signal_Low Low Polarization Signal Tracer_Free->Signal_Low Results in Complex Protein-Tracer Complex (Slow Tumbling) Signal_High High Polarization Signal Complex->Signal_High Results in Inhibitor 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one (Test Compound) Displacement Displaces Tracer Inhibitor->Displacement Signal_Decrease Signal Decrease Displacement->Signal_Decrease

Caption: Principle of a competitive fluorescence polarization assay.

Materials and Reagents
  • Assay Plates: Black, low-volume 384-well microplates.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Protein: Purified bromodomain protein of interest.

  • Fluorescent Tracer: A ligand for the bromodomain labeled with a suitable fluorophore (e.g., fluorescein).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

  • Plate Reader: Capable of measuring fluorescence polarization.[11]

Detailed Protocol

Step 1: Reagent Preparation and Optimization

  • Protein Titration: To determine the optimal protein concentration, perform a titration of the bromodomain protein against a fixed concentration of the fluorescent tracer. The optimal concentration is typically the Kd or a concentration that gives ~80% of the maximal binding signal.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay signal. Ensure that the final DMSO concentration used for screening (typically ≤1%) does not significantly impact the assay window.

Step 2: HTS Protocol

  • Using a liquid handler, add 5 µL of assay buffer to all wells of a 384-well plate.

  • Add 100 nL of the test compound, positive control (a known binder), or negative control (DMSO) to the appropriate wells.

  • Add 5 µL of the fluorescent tracer diluted in assay buffer to all wells.

  • Add 10 µL of the bromodomain protein diluted in assay buffer to all wells.

  • Mix the plate by gentle shaking for 1 minute.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Quality Control
  • Normalization: Normalize the raw FP data. The 0% inhibition is defined by the DMSO control wells, and 100% inhibition is defined by the positive control wells.

  • Z'-Factor Calculation: The Z'-factor is a measure of assay quality and should be calculated for each plate.[12] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Z' = 1 - (3 * (σpos + σneg)) / |µpos - µneg|

    • Where σ is the standard deviation, µ is the mean, 'pos' refers to the positive control, and 'neg' refers to the negative control.

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the sample population.

Application Protocol 2: Cell-Based Phenotypic Screening

Cell-based assays provide a more physiologically relevant context for screening by evaluating a compound's effect on a cellular process within a living cell.[13][14][15]

Hypothetical Phenotype: Inhibition of cancer cell proliferation. Pyrrolidinone derivatives have been investigated for their anticancer activities.[3]

Principle of the Cell Viability Assay: This protocol uses a commercially available reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of cell viability. A decrease in luminescence signal corresponds to a decrease in viable cells.

Materials and Reagents
  • Cell Line: A cancer cell line relevant to the therapeutic area of interest (e.g., HeLa, A549).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Assay Plates: White, opaque-walled 384-well plates suitable for luminescence measurements.

  • Test Compound: this compound in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Viability Reagent: An ATP-based luminescence assay reagent.

  • Luminometer: A plate reader capable of measuring luminescence.

Detailed Protocol

Step 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh medium to a predetermined optimal seeding density (e.g., 1000 cells/well).

  • Using a multi-channel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plate.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

Step 2: Compound Addition

  • Prepare a dilution series of the test compound in cell culture medium.

  • Add 5 µL of the diluted compound, positive control, or negative control (medium with DMSO) to the wells.

  • Incubate the plates for an additional 48-72 hours.

Step 3: Signal Detection

  • Equilibrate the plates and the viability reagent to room temperature.

  • Add 25 µL of the viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Data Analysis
  • Normalization: The 0% effect (100% viability) is defined by the DMSO control wells, and the 100% effect (0% viability) is defined by the positive control or background wells.

  • Z'-Factor Calculation: As with the biochemical assay, calculate the Z'-factor to assess assay quality.

  • Hit Confirmation and Dose-Response: Primary hits should be re-tested. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ value).

Hit Triage and Follow-Up Strategy

Not all hits from a primary screen are viable leads. A rigorous triage process is necessary to eliminate false positives and prioritize the most promising compounds.

Hit_Triage_Strategy Primary_Hits Primary Hits from HTS Reconfirmation Hit Reconfirmation (Fresh Compound Stock) Primary_Hits->Reconfirmation Dose_Response Dose-Response Analysis (Potency - IC50/EC50) Reconfirmation->Dose_Response If Confirmed Orthogonal_Assay Orthogonal/Secondary Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay If Potent SAR_Expansion SAR by Catalog (Test Structurally Similar Analogs) Orthogonal_Assay->SAR_Expansion If Mechanism Confirmed Medicinal_Chemistry Lead Optimization (Medicinal Chemistry Effort) SAR_Expansion->Medicinal_Chemistry If Promising SAR

Caption: A flowchart for hit triage and follow-up studies.

Key Follow-Up Steps:

  • Orthogonal Assays: Use a different assay technology to confirm the activity of the hit compound. This helps to rule out technology-specific artifacts.

  • Selectivity Profiling: Test the hit compound against related targets to assess its selectivity.

  • SAR by Catalog: Screen commercially available analogs of this compound to gain early insights into the structure-activity relationship.

  • Medicinal Chemistry: For highly promising and validated hits, initiate a medicinal chemistry program to synthesize novel analogs with improved potency, selectivity, and drug-like properties.

Conclusion

This compound represents a valuable starting point for a high-throughput screening campaign due to its foundation on the pharmacologically significant pyrrolidin-2-one scaffold. While this specific molecule may be a novel entrant into a screening library, the principles and protocols outlined in this application note provide a robust framework for its evaluation. By employing either targeted biochemical assays or broader phenotypic cell-based screens, and adhering to rigorous standards of data quality and hit validation, researchers can effectively probe the biological activity of this compound. The ultimate goal is the identification and validation of novel chemical matter that can serve as the basis for future drug discovery and development programs.

References

  • High-throughput screening - Wikipedia. Wikipedia. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH. (2019-04-10). [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. BioTechnologia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH. National Institutes of Health. (2024-09-20). [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. National Institutes of Health. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. National Institutes of Health. [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. National Institutes of Health. [Link]

  • primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. National Institutes of Health. (2020-08-12). [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Molecular Devices. [Link]

  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones - ResearchGate. ResearchGate. (2025-11-02). [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. National Institutes of Health. [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. ResearchGate. (2020-12-25). [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Anticancer Research. [Link]

  • Unleashing high-throughput reaction screening - Unchained Labs. Unchained Labs. [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. American Chemical Society. [Link]

  • 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole - ChemBK. ChemBK. [Link]

  • US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents.
  • Insilico biological evaluation of newly synthesized 1'-(4-Bromoph - IT Medical Team. IT Medical Team. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. BellBrook Labs. (2025-12-25). [Link]

  • HTS Data Analysis - chem IT Services. chem IT Services. [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC - PubMed Central. National Institutes of Health. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate. ResearchGate. [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Bentham Science Publishers. Bentham Science. (2005-09-01). [Link]

  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one - PubChem. National Institutes of Health. [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. National Institutes of Health. (2012-05-01). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Frontiers. (2023-09-05). [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. ResearchGate. (2025-08-10). [Link]

  • EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Lifescience Global. [Link]

  • Quality control and data correction in high-throughput screening. UQAM. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. Università degli Studi di Palermo. [Link]

  • Bromoacetone - Wikipedia. Wikipedia. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. nanomicrospheres. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

  • Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase - Chapman University Digital Commons. Chapman University. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. Beilstein Journals. [Link]

  • Chemical Properties of Bromoacetone (CAS 598-31-2) - Cheméo. Cheméo. [Link]

  • High Throughput Screening - ResearchGate. ResearchGate. [Link]

Sources

Application Notes and Protocols: 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, a key building block for the synthesis of complex organic molecules. Its unique structural features, combining a pharmacologically relevant pyrrolidin-2-one core with a functionalizable brominated aromatic ring, make it an invaluable starting material in medicinal chemistry and materials science. This document details the molecule's properties, explores its application in palladium-catalyzed cross-coupling reactions, and provides a validated, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrrolidinone ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with applications ranging from anticancer and antibacterial agents to treatments for central nervous system disorders.[1][2][3][4] The five-membered lactam provides a rigid, three-dimensional framework that can effectively present substituents for interaction with biological targets.[2]

The subject of this guide, this compound, strategically combines this potent biological motif with a synthetically versatile substituted phenyl ring. The presence of a bromine atom at the 4-position offers a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The methyl group at the 3-position provides steric and electronic influence, which can be exploited to fine-tune the properties of derivative molecules.

This combination of a proven pharmacophore and a versatile synthetic handle makes this compound a highly valuable starting material for the construction of compound libraries for high-throughput screening and the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The table below summarizes key properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, THF)
Melting Point Not available in literature
Boiling Point Not available in literature

Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of the aryl bromide. This functional group is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[5][6] In the context of our building block, the aryl bromide can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity.

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted in the diagram below.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product Coupled Product A->Product B Aryl/Alkyl Boronic Acid B->Product Catalyst->Product Base Base (e.g., K₃PO₄, K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product caption General Workflow for Suzuki-Miyaura Coupling Protocol_Flow Start Start Setup 1. Reaction Setup (Reactants, Catalyst, Base) Start->Setup Inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvents (Dioxane/Water) Inert->Solvent React 4. Heat and Stir (90 °C, 12-24h) Solvent->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Work-up (Extraction and Washing) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify End End (Pure Product) Purify->End caption Experimental Protocol Workflow

Sources

Application Notes and Protocols: Assaying the Bioactivity of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds.[1][2][3] Derivatives of this versatile five-membered lactam ring have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The introduction of a substituted phenyl ring, as in the case of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one and its analogs, offers a rich chemical space for the development of novel therapeutic agents. The bromine and methyl substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making a systematic evaluation of their bioactivity a critical step in the drug discovery process.

This comprehensive guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to effectively assay the bioactivity of this promising class of molecules. Our approach is designed to be a self-validating system, beginning with broad assessments of cytotoxicity and progressing to more specific, target-oriented assays to elucidate the mechanism of action. We will emphasize the causality behind experimental choices, ensuring a scientifically rigorous and efficient investigation.

A Tiered Approach to Bioactivity Screening

A logical and stepwise approach is crucial for efficiently screening novel compounds. We advocate for a tiered workflow that begins with broad, cell-based assays to assess general cytotoxicity and identify a therapeutic window. Subsequent tiers then delve into more specific mechanistic studies based on the initial findings and the known biological activities of related pyrrolidinone structures.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Based & Phenotypic Assays cluster_2 Tier 3: Mechanistic Elucidation A Compound Synthesis & Characterization B Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT) A->B Initial Screening C Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->C If cytotoxicity is observed or based on structural similarity D Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors) B->D E Antimicrobial Assays (e.g., MIC Determination) B->E F Signaling Pathway Analysis (e.g., Western Blot) C->F D->F G Reporter Gene Assays F->G

Figure 1: A tiered workflow for the bioactivity assessment of novel small molecules.

Tier 1: Foundational Screening - Assessing Cellular Viability and Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of the compound's cytotoxic potential and helps to establish a concentration range for subsequent, more specific assays. Tetrazolium salt-based colorimetric assays are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[5]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), converting them into colored formazan products.[6][7] The intensity of the color produced is directly proportional to the number of viable cells.[6] While both are effective, the XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step that is required in the MTT assay.[6][7]

Protocol: XTT Cell Viability Assay

This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • XTT reagent (e.g., 1 mg/mL in culture medium without phenol red)

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)

  • Appropriate cancer or normal cell lines (e.g., HeLa, A549, HEK293)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.

Data Analysis and Presentation:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

The results should be presented as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) should be determined.[8]

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AHeLa4815.2 ± 1.8
Derivative BHeLa48> 100
Derivative CA549488.7 ± 0.9
Doxorubicin (Control)HeLa480.5 ± 0.1

Tier 2: Probing for Specific Biological Targets

Based on the initial cytotoxicity screening and the known bioactivities of the pyrrolidinone scaffold, a more targeted investigation can be initiated. This tier focuses on assays designed to probe specific molecular targets or cellular processes.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[9] Given that pyrrolidinone derivatives have shown activity against enzymes like kinases and proteases, performing enzyme inhibition assays is a logical next step.[1]

Principle of Enzyme Inhibition Assays:

These assays measure the ability of a compound to reduce the activity of a specific enzyme.[10] The assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound. The formation of the product is then measured, often through a change in absorbance or fluorescence. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]

Protocol: General Kinase Inhibition Assay (e.g., using a generic substrate)

Materials:

  • Purified kinase (e.g., a relevant tyrosine or serine/threonine kinase)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • 384-well plates

Procedure:

  • Compound Dispensing: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Enzyme Addition: Add the purified kinase to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G A Dispense Compound B Add Purified Enzyme A->B C Pre-incubate B->C D Add Substrate & ATP C->D E Incubate (Reaction) D->E F Add Detection Reagent E->F G Read Signal F->G

Figure 2: A generalized workflow for an enzyme inhibition assay.

Receptor Binding Assays

Pyrrolidinone derivatives have also been reported to interact with various receptors. Receptor binding assays are crucial for identifying and characterizing these interactions.[11]

Principle of Competitive Receptor Binding Assays:

These assays measure the ability of a test compound to compete with a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule) for binding to a specific receptor.[12] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[12]

Protocol: General Competitive Radioligand Binding Assay

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand specific for the target receptor

  • Test compounds

  • Assay buffer

  • Filter plates

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a multi-well plate, combine the cell membranes/receptors, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[13]

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a filter plate.

  • Detection: Add scintillation fluid to the filter plate and measure the radioactivity in each well using a scintillation counter.

Data Analysis:

Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50). This can be converted to a binding affinity constant (Ki).

Tier 3: Elucidating the Mechanism of Action

Once a compound has demonstrated significant activity in the initial tiers, the focus shifts to understanding its mechanism of action at the cellular level.

Signaling Pathway Analysis using Western Blotting

Western blotting is a powerful technique for analyzing the expression and activation state of specific proteins within a signaling pathway.[14][15] If a compound is found to inhibit a particular kinase, for example, Western blotting can be used to confirm that the downstream targets of that kinase are indeed dephosphorylated in treated cells.

Protocol: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target protein)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the test compound for the desired time. Lyse the cells and determine the protein concentration of the lysates.[16]

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.[17]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Interpretation:

A decrease in the signal from the phospho-specific antibody in compound-treated cells, relative to the total protein level, indicates inhibition of the signaling pathway.

G cluster_0 Upstream Signaling cluster_1 Compound Intervention cluster_2 Downstream Effect Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B (Substrate of A) Kinase1->Kinase2 Phosphorylation Compound Pyrrolidinone Derivative Compound->Kinase1 Inhibition TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The methodologies provided are based on established principles for the purification of aromatic bromides and N-substituted lactams.

Understanding the Molecule and Purification Strategy

This compound is a substituted N-aryl lactam. Its structure, featuring a polar lactam ring and a less polar brominated aromatic ring, allows for purification by standard techniques such as recrystallization and column chromatography. The choice between these methods will depend on the nature of the impurities, the required purity level, and the scale of your experiment.

This guide will provide a logical workflow for purifying this compound, starting with an initial assessment of the crude material and leading to the selection and optimization of the appropriate purification technique.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This indicates that the solvent is not polar enough to dissolve the compound even at elevated temperatures.

  • Solution 1: Add a More Polar Co-solvent: While your primary solvent is heated, add a more polar co-solvent dropwise until the compound dissolves. For instance, if you are using a non-polar solvent like hexane, you could add ethyl acetate or acetone. Be cautious not to add too much, as this may prevent crystallization upon cooling.

  • Solution 2: Switch to a More Polar Solvent System: You may need to select a more polar single solvent or solvent mixture. Refer to the solvent selection table in Part 2 for guidance.

Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility decreases so rapidly that it separates as a liquid phase rather than forming a crystal lattice.

  • Solution 1: Use a Larger Volume of Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, and add more of the same solvent until the solution is less saturated.[1]

  • Solution 2: Slow Down the Cooling Process: Rapid cooling encourages oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Solution 3: Modify the Solvent System: The chosen solvent may be too non-polar. Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the compound at lower temperatures, preventing it from crashing out as an oil.

Q3: No crystals are forming, even after the solution has cooled completely. What is the problem?

A3: This can happen for a few reasons, most commonly because the solution is not supersaturated or nucleation has not been initiated.

  • Solution 1: Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[1]

  • Solution 2: Reduce the Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]

  • Solution 3: Use a Solvent/Anti-solvent System: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and allow it to stand.

Q4: The purity of my compound has not improved after recrystallization. Why?

A4: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent system.

  • Solution 1: Change the Solvent System: Experiment with different solvents or solvent mixtures with varying polarities. The goal is to find a system where the impurity is either highly soluble (remains in the mother liquor) or very insoluble (can be filtered out hot).[2]

  • Solution 2: Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography is likely necessary to separate the compound from closely related impurities.

Column Chromatography Troubleshooting

Q1: My compound is not moving from the origin on the TLC plate, even in 100% ethyl acetate.

A1: This indicates your compound is highly polar and is strongly adsorbed to the silica gel.

  • Solution: Use a More Polar Mobile Phase: Add a small percentage of an even more polar solvent, like methanol, to your ethyl acetate. Start with 1-2% methanol and increase as needed. Be aware that methanol can sometimes cause streaking on TLC plates.

Q2: My compound runs at the solvent front on the TLC plate, even in pure hexane.

A2: This suggests your compound is very non-polar.

  • Solution: Use a Less Polar Mobile Phase: While hexane is quite non-polar, ensure your compound is not contaminated with highly non-polar impurities. If the compound is indeed this non-polar, you may need to use a less polar stationary phase like alumina. However, for an N-aryl lactam, this is unlikely. Double-check that the spot you are observing is indeed your product.

Q3: The separation between my product and an impurity is poor on the TLC plate.

A3: You need to optimize the solvent system to improve the resolution.

  • Solution 1: Adjust the Solvent Ratio: Fine-tune the ratio of your hexane/ethyl acetate mixture. Small changes can have a significant impact on separation.

  • Solution 2: Try a Different Solvent System: Sometimes, changing one of the solvents can alter the selectivity. For example, you could try a mixture of dichloromethane and ethyl acetate.

Q4: My compound is streaking on the TLC plate and the column.

A4: Streaking can be caused by several factors.

  • Solution 1: The Compound is Decomposing on the Silica: Some compounds are sensitive to the acidic nature of silica gel. You can neutralize the silica by adding 1% triethylamine to your eluent.[3]

  • Solution 2: The Sample is Overloaded: If you apply too much sample to your TLC plate or column, it can lead to streaking. Use a more dilute solution for spotting on the TLC plate and ensure you are not exceeding the loading capacity of your column.

  • Solution 3: The Compound is Sparingly Soluble in the Eluent: If your compound is not fully dissolved in the mobile phase, it will streak. Ensure your chosen eluent is a good solvent for your compound.

Part 2: Experimental Protocols and Data

Initial Assessment of Crude Material

Before attempting a large-scale purification, it is crucial to assess the purity of your crude product and gather some preliminary data.

Step-by-Step Protocol:

  • Visual Inspection: Observe the color and physical state of your crude product. The presence of dark colors may indicate polymerization or degradation byproducts.

  • Solubility Testing: Test the solubility of a small amount of your crude material in a range of solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, water). This will be invaluable for choosing a recrystallization solvent.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp (254 nm). The number of spots will give you an indication of the number of components in your crude mixture. An ideal solvent system for column chromatography will give your product an Rf value of approximately 0.3.[4]

Purification Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2]

Step-by-Step Protocol:

  • Solvent Selection: Based on your initial solubility tests, choose a solvent or a two-solvent system. For N-aryl lactams and aromatic bromides, mixtures of a polar and a non-polar solvent are often effective.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the more soluble solvent of a pair) portion-wise, while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not start, use the troubleshooting techniques described in the FAQ section. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System (v/v)Rationale
Ethanol/WaterEthanol will likely dissolve the compound well, and the addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexaneA common system with a good polarity range. The compound should be soluble in hot ethyl acetate, and hexane can be added to decrease solubility.
Toluene/HexaneSuitable for less polar compounds. Toluene provides aromatic interaction, while hexane acts as an anti-solvent.
Purification Method 2: Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when recrystallization is ineffective.[4]

Step-by-Step Protocol:

  • Solvent System Selection: Based on your TLC analysis, choose a solvent system that gives your product an Rf value of ~0.3 and good separation from impurities. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into your column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the "dry loading" method, which often results in better separation.

    • Carefully add the dry-loaded sample to the top of your packed column.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Part 3: Visualization of Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Initial Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product Start Crude 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one TLC Perform TLC Analysis Start->TLC Decision Assess TLC Results TLC->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize Single major spot with minor impurities Column Perform Column Chromatography Decision->Column Multiple spots or poor separation Purity_Check_1 Check Purity (TLC, etc.) Recrystallize->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity Acceptable Troubleshoot_Recrystallization Troubleshoot Recrystallization (See FAQ) Purity_Check_1->Troubleshoot_Recrystallization Purity Not Acceptable Purity_Check_2 Check Purity (TLC, etc.) Column->Purity_Check_2 Purity_Check_2->Pure_Product Purity Acceptable Troubleshoot_Column Troubleshoot Column (See FAQ) Purity_Check_2->Troubleshoot_Column Purity Not Acceptable Troubleshoot_Recrystallization->Column If still impure

Caption: Decision workflow for purification.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2549. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Bromo-2-nitrophenyl)methyl]pyrrolidin-2-one. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Bromo-2-nitrophenyl_methyl_pyrrolidin-2-one]([Link]

  • R Pharma Solutions. (n.d.). 2-bromo-1-(4-methylphenyl)propan-1-one. Tradeindia. Retrieved from [Link]

  • ResearchGate. (2005). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Kwazulu-Natal. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

Sources

Overcoming challenges in the synthesis of substituted pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrrolidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, but its synthesis can present numerous challenges, from achieving desired stereochemistry to managing reaction yields and purification.[1]

This resource is structured to provide practical, experience-driven advice to help you troubleshoot common issues and answer frequently asked questions. We will delve into the "why" behind the experimental choices, offering insights that go beyond standard protocols.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of substituted pyrrolidinones, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The root cause can range from suboptimal reaction conditions to catalyst deactivation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]

    • Solution: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal endpoint and check for product degradation over time.[2] For instance, in an aza-Michael addition, a lower temperature might be necessary to prevent side reactions, while a Pauson-Khand reaction may require elevated temperatures to proceed.[3]

  • Inefficient Catalyst Activity or Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent, or it may degrade under the reaction conditions.[4][5]

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately dried, especially for moisture-sensitive reactions.[2] If catalyst poisoning is suspected, consider purifying the starting materials. For reactions prone to catalyst deactivation, such as those involving high temperatures, it may be beneficial to add the catalyst in portions throughout the reaction. In some cases, switching to a more robust catalyst or using a higher catalyst loading can improve yields.[6]

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. If a single solvent is not effective, a co-solvent system may be necessary. For instance, in some Ugi reactions, a mixture of ethanol and trifluoroethanol can improve solubility and reaction outcomes.[7]

  • Unfavorable Reaction Equilibrium: Some cyclization reactions are reversible, and the equilibrium may not favor the product.

    • Solution: If the reaction is reversible, consider strategies to shift the equilibrium towards the product. This could involve removing a byproduct (e.g., water with a Dean-Stark trap) or using a stoichiometric amount of a reagent that drives the reaction forward.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents Conditions OK optimize_conditions Optimize Temp, Time, or Concentration check_conditions->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Purity OK purify_reagents Purify Reagents & Use Dry Solvents check_reagents->purify_reagents Impure check_solubility Check Reagent Solubility check_catalyst->check_solubility Activity OK change_catalyst Increase Loading or Change Catalyst check_catalyst->change_catalyst Inactive change_solvent Use Co-solvent or Alternative Solvent check_solubility->change_solvent Insoluble

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Poor Stereoselectivity

Controlling the stereochemistry is often the most critical challenge in the synthesis of complex substituted pyrrolidinones.

  • Lack of Facial Selectivity in Bond Formation: The incoming nucleophile or electrophile may not have a strong preference for one face of the molecule.

    • Solution: The use of chiral catalysts or auxiliaries can induce facial selectivity. For example, chiral N-tert-butanesulfinyl imines are excellent electrophiles that can lead to high diastereoselectivity in nucleophilic additions.[8] The choice of catalyst is paramount; for instance, in aza-Michael additions, bifunctional catalysts with both a Lewis acid and a Brønsted base site can effectively control the stereochemical outcome.

  • Epimerization of Stereocenters: A stereocenter, particularly one alpha to a carbonyl group, may be prone to epimerization under the reaction conditions, especially in the presence of base.

    • Solution: Carefully control the reaction pH and temperature. If a base is required, use the mildest base possible and the lowest effective concentration. It may also be beneficial to screen different solvents, as solvent polarity can influence the rate of epimerization. In some cases, protecting the sensitive functional group can prevent epimerization.

  • Solvent Effects: The solvent can play a significant role in the transition state geometry, thereby influencing the stereochemical outcome.

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, in [3+2] cycloaddition reactions, switching from a non-polar solvent like toluene to a more polar one like acetonitrile can sometimes improve diastereoselectivity.[9]

Parameter Recommendation for Improving Stereoselectivity Rationale
Catalyst Employ a chiral catalyst or a catalyst with a well-defined coordination sphere.A chiral environment around the reaction center will favor one transition state over the other, leading to a higher enantiomeric or diastereomeric excess.
Temperature Lower the reaction temperature.Lower temperatures increase the energy difference between the diastereomeric transition states, often leading to higher selectivity.
Solvent Screen a range of solvents with varying polarities.The solvent can influence the conformation of the substrate and the transition state geometry, thereby affecting the stereochemical outcome.
Additives Consider the use of Lewis acid or base additives.Additives can coordinate to the substrate or catalyst, altering the steric and electronic environment of the reaction center and improving selectivity.
Problem 3: Product Purification Challenges

Substituted pyrrolidinones are often polar and can be challenging to purify, especially when closely related byproducts are present.

  • High Polarity of the Product: The presence of the lactam carbonyl and potentially other polar functional groups can make the product highly soluble in polar solvents and difficult to extract or purify by standard column chromatography.

    • Solution: For highly polar compounds, reverse-phase chromatography (C18) may be more effective than normal-phase (silica gel). If the product has an acidic or basic handle, ion-exchange chromatography can be a powerful purification tool. Alternatively, derivatization to a less polar intermediate for purification, followed by deprotection, can be a viable strategy.

  • Removal of Metal Catalysts: Residual metal from catalysts can be difficult to remove and can interfere with subsequent reactions or biological assays.

    • Solution: Specific workup procedures can be employed to remove metal catalysts. For example, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove many metal ions. Alternatively, passing the crude product through a plug of a specialized scavenger resin can be very effective.

  • Separation of Diastereomers: Diastereomers can have very similar polarities, making their separation by chromatography challenging.

    • Solution: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase for enantiomers, is often necessary for separating stereoisomers.[10] Careful optimization of the mobile phase is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for the nitrogen atom?

The choice of the nitrogen protecting group is critical and can significantly impact the outcome of your synthesis. An ideal protecting group should be stable to the reaction conditions but easily removable under mild conditions. For reactions involving strong bases, a carbamate protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is often a good choice. For reactions involving acidic conditions, an acyl protecting group might be more suitable. It's also important to consider the steric bulk of the protecting group, as this can influence the stereoselectivity of subsequent reactions.

Q2: My Pauson-Khand reaction is not working. What should I try?

The Pauson-Khand reaction can be sensitive to the substrate and reaction conditions.[3] If you are experiencing difficulties:

  • Check the quality of your cobalt carbonyl: Dicobalt octacarbonyl can degrade over time. Ensure you are using a fresh or properly stored reagent.

  • Consider additives: N-oxides, such as trimethylamine N-oxide (TMANO), can promote the reaction by facilitating the dissociation of CO ligands from the cobalt complex.

  • Vary the solvent and temperature: While toluene is a common solvent, sometimes more coordinating solvents like THF can be beneficial. The optimal temperature can also be substrate-dependent.

  • Switch to a catalytic system: If the stoichiometric reaction is problematic, consider using a catalytic amount of a more active pre-catalyst, such as a rhodium or iridium complex.[11]

Q3: How can I monitor the progress of my reaction effectively?

Regular monitoring is key to a successful synthesis.[2]

  • TLC: This is a quick and easy way to get a qualitative assessment of the reaction progress. Staining with potassium permanganate or other suitable reagents can help visualize non-UV active compounds.

  • LC-MS: This provides more detailed information, including the mass of the product and any byproducts, which can be invaluable for troubleshooting.

  • NMR: For some reactions, taking a small aliquot and running a quick 1H NMR can provide a clear picture of the conversion of starting material to product.

Reaction Monitoring Workflow

Reaction_Monitoring start Start Reaction tlc TLC Analysis (every 30-60 min) start->tlc lcms LC-MS Analysis (at key time points) tlc->lcms Inconclusive or Complex Mixture workup Proceed to Workup tlc->workup Reaction Complete adjust Adjust Conditions tlc->adjust Incomplete Reaction or Side Products nmr NMR Analysis (if needed for complex mixtures) lcms->nmr Unidentified Peaks lcms->workup Reaction Complete lcms->adjust Incomplete Reaction or Side Products nmr->adjust adjust->tlc

Caption: A typical workflow for monitoring reaction progress.

References

  • Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). A highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines. Journal of the American Chemical Society, 131(4), 1366–1367.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(40), 7356–7361.
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). Organic Letters, 25(36), 6721–6726.
  • Reaction Chemistry & Engineering. (2024). Royal Society of Chemistry.
  • Anticonvulsant drugs: Mechanisms of action and Therapeutic limit
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 156–166.
  • Pauson-Khand Reaction. (n.d.). NROChemistry.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(40), 7356–7361.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Pauson-Khand Reaction. (n.d.). Organic Chemistry Portal.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. (n.d.). Organic Chemistry Frontiers.

Sources

Stability issues of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a substituted pyrrolidinone, a class of compounds with a wide range of biological activities.[1][2] The stability of this molecule is a critical parameter that can influence its efficacy, safety, and shelf-life in various formulations. The core structure, a five-membered lactam (a cyclic amide), and the substituted aromatic ring are the primary sites susceptible to degradation. Understanding the potential degradation pathways is essential for selecting appropriate solvents, storage conditions, and analytical methodologies.

The primary degradation pathways for this class of compounds include hydrolysis of the lactam ring, particularly under acidic or basic conditions, and potential photodecomposition of the brominated aromatic ring.[3][4] The choice of solvent can significantly impact the rate and nature of these degradation processes due to factors such as polarity, proticity, and pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The two most probable degradation pathways for this compound are:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) bond in the pyrrolidinone ring is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the opening of the ring to form 4-((4-bromo-3-methylphenyl)amino)butanoic acid. The rate of hydrolysis is highly dependent on the pH of the solution.[3][4]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.[5] This can lead to the formation of radical species and subsequent degradation products. The solvent environment can influence the rate and products of photodegradation.

Q2: How does the choice of solvent affect the stability of the compound?

A2: Solvents play a crucial role in the stability of this compound:

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions, particularly at non-neutral pH. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally less likely to directly cause hydrolysis, but trace amounts of water can still be problematic.

  • Polarity: Solvent polarity can influence the rate of degradation reactions by stabilizing transition states. For instance, polar protic solvents can stabilize the charged intermediates in hydrolysis.

  • pH: The pH of the solvent system is a critical factor. Acidic or basic conditions will significantly accelerate the hydrolysis of the lactam ring.[3][4] It is advisable to use buffered solutions when working in aqueous environments to maintain a stable pH.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Lower temperatures generally slow down chemical reactions. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) in a suitable aprotic solvent is preferable.[6]

  • Light: Protect solutions from light, especially UV light, to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.[7]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in HPLC chromatogram after sample preparation. Degradation during sample preparation. 1. Analyze sample immediately after preparation: This minimizes the time for degradation to occur. 2. Lower the temperature: Prepare samples on ice or in a cold room to slow down potential reactions. 3. Check the pH of your diluent: Ensure the pH is neutral (around 7) if using aqueous diluents. Use a buffer if necessary.
Loss of compound potency over time in a stock solution. Hydrolysis or other degradation in the solvent. 1. Switch to a high-purity aprotic solvent: Use anhydrous grade acetonitrile or DMSO for stock solutions. 2. Store at a lower temperature: Aliquot the stock solution and store at -80 °C for long-term use.[6] 3. Perform a stability study: Analyze the stock solution at regular intervals to determine its stability under your storage conditions.
Discoloration of the solid compound or solution upon light exposure. Photodegradation. 1. Work in a light-protected environment: Use a fume hood with the sash down and lights off where possible. 2. Use light-blocking containers: Store the compound and its solutions in amber vials or containers wrapped in foil.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent sample handling. 1. Standardize your workflow: Ensure all samples are handled identically in terms of time, temperature, and light exposure. 2. Prepare fresh solutions for each experiment: Avoid using old stock solutions that may have degraded.

Experimental Protocols

Protocol 1: General Stability Assessment in Different Solvents

This protocol outlines a basic experiment to assess the stability of this compound in various solvents under different conditions.

Materials:

  • This compound

  • HPLC-grade solvents: Acetonitrile, Methanol, Water, Dimethyl sulfoxide (DMSO)

  • Buffers: pH 4, pH 7, and pH 9

  • HPLC system with a suitable C18 column and UV detector

  • Incubators/water baths set at 4°C, 25°C, and 40°C

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in each of the following solvents:

    • Acetonitrile

    • Methanol

    • Water (pH 7 buffer)

    • pH 4 buffer

    • pH 9 buffer

  • Set Up Storage Conditions: For each test solution, aliquot into separate vials for each time point and condition:

    • Thermal Stability: Store vials at 4°C, 25°C, and 40°C in the dark.

    • Photostability: Place vials in a photostability chamber according to ICH guidelines. Include dark controls wrapped in foil.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

  • HPLC Analysis: At each time point, analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (% Remaining after 72 hours)

Solvent4°C (Dark)25°C (Dark)40°C (Dark)25°C (Light)
Acetonitrile>99%>99%98%95%
Methanol>99%98%92%90%
pH 7 Buffer98%95%85%82%
pH 4 Buffer95%88%70%68%
pH 9 Buffer90%80%55%52%

Visualizations

Potential Degradation Pathway

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV Light) A 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one B 4-((4-bromo-3-methylphenyl)amino) butanoic acid A->B H+ or OH- H2O C Debrominated and/or other degradation products A->C hv

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_conditions Storage Conditions A Prepare Stock Solution (e.g., in Acetonitrile) B Prepare Test Solutions in Different Solvents A->B C Aliquot for Time Points and Conditions B->C D Thermal Stability (4°C, 25°C, 40°C) C->D E Photostability (Light vs. Dark) C->E F Analyze Samples at Predetermined Time Points D->F E->F G HPLC Analysis (Assay and Impurities) F->G H Data Analysis and Stability Assessment G->H

Caption: Workflow for a comprehensive stability study.

References

Sources

Technical Support Center: Recrystallization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the recrystallization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. This resource is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the purification of this compound with scientific rigor and practical insight.

Introduction to Recrystallization Science

Recrystallization is a fundamental technique for the purification of solid organic compounds. The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).[1]

The success of a recrystallization protocol is contingent on a systematic approach, often summarized in seven key stages:

  • Solvent Screening: Identifying a suitable solvent or solvent system.

  • Dissolution: Dissolving the impure compound in a minimal amount of hot solvent.

  • Hot Filtration (if necessary): Removing insoluble impurities.

  • Cooling and Crystallization: Allowing the pure compound to crystallize from the solution.

  • Crystal Isolation: Separating the purified crystals from the mother liquor.

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Removing the solvent from the purified crystals.

This guide will delve into the practical application of these principles for the purification of this compound, addressing common challenges and providing robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: Selecting the right solvent is the most critical step in developing a successful recrystallization protocol. For this compound, an ideal solvent should exhibit the following properties:

  • High dissolving power at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low dissolving power at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.

  • Appropriate boiling point: The boiling point should be high enough to facilitate dissolution but low enough for easy removal during the drying phase.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: Which single solvents are promising candidates for the recrystallization of this compound?

A2: Based on the structure of this compound, which contains a polar lactam group and a less polar bromo-methylphenyl moiety, a solvent of intermediate polarity is likely to be a good starting point. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[2] Given the aromatic nature of the compound, toluene may also be a suitable choice.[3] A systematic screening of these solvents is recommended.

Q3: When should a mixed-solvent system be considered?

A3: A mixed-solvent system is often employed when no single solvent meets all the criteria for a good recrystallization solvent.[4] This is typically the case when the compound is highly soluble in one solvent and poorly soluble in another. For this compound, an ethanol-water mixture is a promising candidate. Ethanol would act as the "good" solvent, dissolving the compound, while water would serve as the "bad" solvent (or anti-solvent), inducing crystallization upon addition.[5]

Q4: How can I determine the optimal ratio for a mixed-solvent system?

A4: The optimal ratio for a mixed-solvent system is determined empirically. The general procedure involves dissolving the crude compound in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until a persistent cloudiness (incipient precipitation) is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate and achieve a clear, saturated solution at the boiling point. This solution is then allowed to cool slowly.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Oiling Out: The compound separates as a liquid instead of forming crystals.The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. The solution is supersaturated.- Select a lower-boiling solvent. - Use a larger volume of solvent. - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. - Employ a mixed-solvent system to lower the temperature at which saturation occurs.
No Crystal Formation Upon Cooling Too much solvent was used, resulting in a solution that is not saturated at low temperatures. The rate of cooling is too rapid.- Induce crystallization: Scratch the inside of the flask or add a seed crystal. - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Cool to a lower temperature: Place the flask in an ice bath or refrigerator. - For mixed-solvent systems, add more of the "bad" solvent dropwise to the cold solution.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Washing the crystals with too much or warm solvent.- Ensure the solution is cooled sufficiently in an ice bath before filtration. - Pre-heat the funnel and filter paper for hot filtration to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Colored Impurities in the Final Product The impurities are co-crystallizing with the product. The decolorizing carbon was not used or was used ineffectively.- Perform a second recrystallization. - Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. Be cautious as adding charcoal to a boiling solution can cause it to froth over.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for recrystallizing this compound from a single solvent. Ethanol is suggested as a starting point.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of ethanol and a boiling chip.

  • Gently heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven or air-dry until the solvent has completely evaporated.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)

This protocol is recommended if a single solvent is not effective.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Heat the solution to boiling.

  • Add hot deionized water dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the recrystallization mixture).

  • Dry the purified crystals.

Visualizing the Workflow

Recrystallization Decision Tree

Recrystallization_Workflow start Crude This compound solvent_screen Solvent Screening (e.g., Ethanol, Toluene, Acetone) start->solvent_screen single_solvent Single Solvent Found? solvent_screen->single_solvent dissolve_single Dissolve in min. hot solvent single_solvent->dissolve_single Yes mixed_solvent Use Mixed-Solvent System (e.g., Ethanol/Water) single_solvent->mixed_solvent No cool_single Slow Cool & Crystallize dissolve_single->cool_single isolate_single Isolate & Dry Crystals cool_single->isolate_single dissolve_mixed Dissolve in min. hot 'good' solvent mixed_solvent->dissolve_mixed add_antisolvent Add hot 'bad' solvent to cloud point dissolve_mixed->add_antisolvent clear_solution Add drop of 'good' solvent to clarify add_antisolvent->clear_solution cool_mixed Slow Cool & Crystallize clear_solution->cool_mixed isolate_mixed Isolate & Dry Crystals cool_mixed->isolate_mixed

Caption: Decision workflow for selecting a recrystallization method.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Recrystallization Issue Encountered issue_type What is the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Oiling no_crystals No Crystals Form issue_type->no_crystals No Formation low_yield Low Yield issue_type->low_yield Low Recovery solution_oiling Use lower boiling solvent Increase solvent volume Induce crystallization oiling_out->solution_oiling solution_no_crystals Reduce solvent volume Induce crystallization Cool to lower temp. no_crystals->solution_no_crystals solution_low_yield Cool thoroughly Wash with ice-cold solvent Recover from mother liquor low_yield->solution_low_yield end Successful Purification solution_oiling->end solution_no_crystals->end solution_low_yield->end

Caption: Logic diagram for troubleshooting common recrystallization problems.

References

  • Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]

  • Stamicarbon B.V. (1984). Process for the purification of 2-pyrrolidone.
  • Jouyban, A. (2014).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Lyondell Chemical Technology, L.P. (2006). Method for crystallizing N-vinyl-2-pyrrolidone. U.S.
  • Science Learning Center, University of Michigan-Dearborn. (n.d.).
  • Ivanova, Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.
  • ResearchGate. (2025). Density, Speed of Sound, Viscosity, Refractive Index, and Excess Volume of N -Methyl-2-pyrrolidone (NMP) + Water + Ethanol from T = (293.15 to 323.15) K. [Link]

  • Pardeshi, A. B., et al. (2010). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Photopolymer.
  • CUNY York College. (n.d.).
  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

  • Antina, E., et al. (2026). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI.
  • CUNY Queensborough Community College. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Stamicarbon B.V. (1982). Process for the purification of 2-pyrrolidone. U.S.
  • Council for the Indian School Certificate Examin
  • Reddit. (2024). Recrystallization Issues. [Link]

  • Yao, X., et al. (2009). Solubilities of N-[(4-bromo-3,5-difluorine) Phenyl]-Acrylamide in Methanol–ethanol Solution. Fluid Phase Equilibria.

Sources

Technical Support Center: Analytical Characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental analysis. As Senior Application Scientists, we have compiled this resource to address common challenges with practical, field-tested insights and solutions.

Structure of This Guide

This guide is structured into three main sections, each focusing on a critical analytical technique for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting common issues with obtaining and interpreting ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS): Guidance on identifying the molecular ion, interpreting fragmentation patterns, and resolving common MS-related problems.

  • High-Performance Liquid Chromatography (HPLC): Strategies for method development, improving peak shape, and ensuring reproducible results for purity analysis.

Each section is presented in a question-and-answer format to directly address specific experimental issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, various factors can affect the quality and interpretability of the spectra.

Question 1: My ¹H NMR spectrum of this compound shows broader peaks than expected. What are the possible causes and how can I resolve this?

Answer:

Broadening of NMR signals can arise from several factors, ranging from sample preparation to the inherent properties of the molecule. Here is a systematic approach to troubleshooting this issue:

  • Sample Purity: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. These are often residual metal catalysts from the synthesis.

    • Solution: Purify your sample meticulously. Column chromatography is often effective in removing metallic impurities.[1]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.

    • Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Solvent Effects: Ensure your deuterated solvent is of high purity and free from water. Residual water can broaden exchangeable proton signals and affect the resolution of other peaks.

    • Solution: Use fresh, high-quality deuterated solvents. If water is a concern, consider drying the solvent with molecular sieves.

  • Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.

    • Solution: Carefully shim the NMR spectrometer before acquiring your spectrum. Modern spectrometers often have automated shimming routines that are highly effective.[2]

Question 2: The integration of the aromatic protons in my ¹H NMR spectrum is not accurate. What should I check?

Answer:

Incorrect integration values can lead to erroneous structural assignments. Here are the key aspects to verify:

  • Phasing and Baseline Correction: Improper phasing and baseline correction are the most common sources of integration errors.

    • Solution: Manually and carefully phase your spectrum to ensure all peaks have a symmetrical, upright Lorentzian shape. Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

  • Signal Overlap: The aromatic protons of this compound may have very close chemical shifts, leading to overlapping signals that are difficult to integrate individually.

    • Solution: If signals are partially resolved, use the software's deconvolution feature to fit individual peaks and obtain more accurate integrals. For severely overlapping signals, consider using a higher field NMR spectrometer to improve spectral dispersion.

  • Relaxation Times (T1): For quantitative NMR, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for complete relaxation of all protons between scans. Aromatic protons can have longer T1 values than aliphatic protons.

    • Solution: If accurate quantitation is critical, perform a T1 inversion-recovery experiment to measure the T1 values of your protons of interest and set the relaxation delay accordingly.

Question 3: I'm having difficulty assigning the aromatic protons in the ¹H NMR spectrum. How can I definitively determine the substitution pattern?

Answer:

While 1D ¹H NMR provides initial information, 2D NMR techniques are invaluable for unambiguous structural assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For your compound, you would expect to see correlations between adjacent aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the pyrrolidinone ring protons to the aromatic ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons, which can help confirm the spatial arrangement of substituents on the aromatic ring.

Experimental Workflow for Structural Confirmation:

Caption: 2D NMR workflow for structural elucidation.

Mass Spectrometry (MS) Troubleshooting

Mass spectrometry provides crucial information about the molecular weight and fragmentation of a compound.

Question 1: I am unable to find the molecular ion peak for this compound in my mass spectrum. What could be the reason?

Answer:

The absence of a clear molecular ion peak is a common issue, particularly with certain ionization techniques.

  • Ionization Technique:

    • Electron Ionization (EI): This is a "hard" ionization technique that can cause extensive fragmentation, leading to a very weak or absent molecular ion peak.

    • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are "soft" ionization techniques that are more likely to produce a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    • Solution: If you are using EI, try a softer ionization method like ESI or CI.

  • The Bromine Isotopic Pattern: A key feature of your compound is the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This means that any fragment containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. Your molecular ion will appear as two peaks, M and M+2.

    • Solution: Look for this characteristic isotopic pattern in your spectrum. Its presence is a strong indicator of a bromine-containing species.

  • In-source Fragmentation: Even with soft ionization, some fragmentation can occur in the ion source if the conditions are too harsh.

    • Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage in ESI-MS, to minimize in-source fragmentation.

Question 2: My mass spectrum is complex with many fragments. What are the expected fragmentation pathways for this molecule?

Answer:

Understanding the likely fragmentation pathways can help in interpreting a complex mass spectrum. For this compound, key cleavages are expected around the amide bond and within the pyrrolidinone ring.

Proposed Fragmentation Pathways:

Fragmentation_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M]⁺˙ (m/z 254/256) F1 Loss of CO (m/z 226/228) M->F1 α-cleavage F3 Loss of pyrrolidinone radical (m/z 170/172) M->F3 Amide bond cleavage F4 Pyrrolidinone cation (m/z 85) M->F4 Amide bond cleavage F2 Loss of C₃H₄ (m/z 186/188) F1->F2

Caption: Plausible MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is essential for determining the purity of your compound and for monitoring reaction progress.

Question 1: My HPLC chromatogram shows significant peak tailing. How can I achieve a more symmetrical peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The pyrrolidinone moiety has a nitrogen atom that can be protonated at low pH.[4] If your mobile phase pH is near the pKa of your compound, you can have a mixture of protonated and neutral forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For this molecule, a slightly acidic mobile phase (e.g., pH 3-4) should ensure it is in a single protonation state.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on your analyte, causing tailing.

    • Solution: Use a modern, end-capped C18 column. Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

Question 2: The retention time of my compound is inconsistent between injections. What are the likely causes?

Answer:

Retention time drift can compromise the reliability of your analytical method.

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Mobile Phase Preparation: Inaccurate preparation of the mobile phase, especially the organic/aqueous ratio, can cause significant shifts in retention time.

    • Solution: Use precise volumetric glassware for mobile phase preparation. If using a gradient, ensure the pump's mixing performance is adequate.

Question 3: What is a good starting point for developing a robust HPLC method for purity analysis of this compound?

Answer:

A systematic approach to method development will yield a robust and reliable method.[5][6]

Recommended Starting Conditions for HPLC Method Development:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA good general-purpose reverse-phase column.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to control ionization and is MS-compatible.[7]
Mobile Phase B AcetonitrileA common and effective organic modifier.
Gradient 10-90% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.

Method Development Workflow:

  • Scouting Gradient: Run a fast, broad gradient to determine the approximate elution time of your compound and any impurities.

  • Optimize Gradient Slope: Adjust the gradient to provide good resolution around your main peak and any closely eluting impurities.

  • Fine-tune Mobile Phase: If peak shape is poor, adjust the pH or try a different organic modifier (e.g., methanol).

  • Validation: Once a suitable method is established, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[8]

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Springer. Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. Retrieved from [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. (n.d.). PMC - NIH. Retrieved from [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Retrieved from [Link]

  • Records of Natural Products-SI. (n.d.). ACG Publications. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. (n.d.). Google Patents.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved from [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). ResearchGate. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

  • 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation of both. (2025). Filo. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. (2016). Chemical Science International Journal. Retrieved from [Link]

  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • testsforfunctionalgroups - inorganiccompounds. (n.d.). NCERT. Retrieved from [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Refinement of protocols for handling 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) related to the handling, synthesis, and purification of this compound. The information herein is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding this compound.

Q1: What is the primary application of this compound?

A1: this compound is a substituted N-aryl lactam. N-aryl lactam scaffolds are prevalent in a wide range of biologically active compounds and are key building blocks in medicinal chemistry and drug discovery.[1] The presence of a bromine atom on the phenyl ring makes it a versatile intermediate for further functionalization, typically through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the synthesis of more complex molecules.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Based on the general stability of brominated aromatic compounds and N-aryl lactams, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be stored away from strong oxidizing agents and incompatible materials.[4] For long-term storage, refrigeration is advisable to minimize potential degradation.

Q3: What are the main safety precautions to consider when handling this compound?

Q4: Which solvents are suitable for dissolving this compound?

A4: N-aryl lactams generally exhibit good solubility in a range of organic solvents. Common dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP) are likely to be effective.[7] For chromatographic purposes and reactions, chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF) and esters like ethyl acetate, are also expected to be suitable. Solubility in less polar solvents like hexanes is likely to be limited, which can be advantageous for purification by recrystallization or precipitation.

Section 2: Synthesis and Purification Protocols

This section provides detailed experimental procedures for the synthesis and purification of this compound. The most probable synthetic route is a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol outlines the coupling of 4-bromo-3-methylaniline with 2-pyrrolidinone.

Materials:

  • 4-Bromo-3-methylaniline

  • 2-Pyrrolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-methylaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient is 5-10% ethyl acetate in hexanes, gradually increasing to 20-30%. The optimal solvent system should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Add a co-solvent in which the product is insoluble until turbidity is observed.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent system identified in the previous step.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. Haloaryl compounds often recrystallize well from hexanes or mixtures containing hexanes.[8]

Section 3: Troubleshooting Guide

This section is formatted in a question-and-answer style to address specific issues that may arise during synthesis and purification.

Q: My Buchwald-Hartwig amination reaction is not proceeding to completion, what are the common causes?

A: Several factors can lead to incomplete conversion in a Buchwald-Hartwig amination:

  • Catalyst Inactivity: Ensure the palladium catalyst and ligand are of good quality. The catalyst may have decomposed.

  • Insufficient Base: The base is crucial for the catalytic cycle. Ensure the base is anhydrous and of high purity. Cesium carbonate is often a good choice for these reactions.

  • Solvent Quality: The solvent must be anhydrous. Water can deactivate the catalyst and hydrolyze the aryl halide.

  • Oxygen Contamination: The reaction is sensitive to oxygen. Ensure a properly inert atmosphere is maintained throughout the reaction.

  • Temperature: The reaction temperature may be too low. Try increasing the temperature in 10 °C increments.

Q: I am observing the formation of side products in my reaction. What are they likely to be?

A: Common side products in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (1-bromo-2-methylbenzene in this case). This can be caused by impurities in the solvent or reagents.

  • Homocoupling: Dimerization of the aryl bromide can occur.

  • Ligand Degradation: The phosphine ligand can be oxidized if oxygen is present.

Q: During column chromatography, my product is streaking or not separating well from impurities. What can I do?

A:

  • Solvent Polarity: The polarity of the eluent may be too high, causing the compound to move too quickly and streak. Try a less polar solvent system.

  • Sample Overloading: The column may be overloaded. Use a larger column or less crude material.

  • Acidic/Basic Impurities: If the compound or impurities are acidic or basic, they can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve separation. However, this should be done with caution as it can affect the stability of some compounds.

  • Compound Solubility: Ensure the compound is fully dissolved when loaded onto the column. If it precipitates, it will lead to poor separation.

Q: I am having difficulty recrystallizing the product. It is "oiling out". What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation.

  • Solvent System Adjustment: Use a more dilute solution or a different solvent system with a lower boiling point.

  • Seeding: Add a small seed crystal of the pure compound to induce crystallization.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.

Section 4: Visual Diagrams

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + R'NH PdII_Amine Ar-Pd(II)-NR'H(L_n) Ligand_Ex->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)-NR'(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'H Red_Elim->Product Amine R'NH Amine->Ligand_Ex ArylHalide Ar-X ArylHalide->OxAdd Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Purification Workflow

Purification_Workflow Start Crude Product (Post-Workup) TLC TLC Analysis (Determine Polarity & Purity) Start->TLC Decision Is Purity >95%? TLC->Decision Column Flash Column Chromatography Decision->Column No Recrystallize Recrystallization Decision->Recrystallize Yes Check_Purity_Col Purity Check (TLC, NMR) Column->Check_Purity_Col Check_Purity_Rec Purity Check (TLC, NMR) Recrystallize->Check_Purity_Rec Oiling_Out Product 'Oils Out' Recrystallize->Oiling_Out Final_Product Pure Product Check_Purity_Col->Final_Product Check_Purity_Rec->Final_Product Troubleshoot_Rec Adjust Solvent/ Cooling Rate Oiling_Out->Troubleshoot_Rec Troubleshoot_Rec->Recrystallize

Caption: Decision workflow for the purification of the target compound.

Section 5: Data Summary

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValue/InformationSource/Justification
Molecular Formula C₁₁H₁₂BrNON/A
Molecular Weight 254.12 g/mol N/A
Physical Appearance Likely a white to off-white solidBased on similar N-aryl lactams[9]
Solubility Soluble in methanol, ethyl acetate, DCM, THF, DMF, DMSO.[10] Sparingly soluble in hexanes.Inferred from related structures and general solubility principles.
Storage Temperature Room temperature; refrigeration for long-term storage.General recommendation for brominated organic compounds.[3]

Table 2: Typical Analytical Data (Predicted)

AnalysisExpected Observations
¹H NMR Aromatic protons (approx. 7.0-7.5 ppm), pyrrolidinone protons (CH₂ adjacent to N at approx. 3.5-3.8 ppm, CH₂ adjacent to C=O at approx. 2.5-2.8 ppm, and the remaining CH₂ at approx. 2.0-2.3 ppm), and a methyl singlet (approx. 2.3-2.5 ppm).
¹³C NMR Carbonyl carbon (approx. 175 ppm), aromatic carbons (approx. 110-140 ppm), pyrrolidinone carbons (approx. 20-50 ppm), and a methyl carbon (approx. 15-20 ppm).
Mass Spec (ESI+) [M+H]⁺ at m/z 254.0 and 256.0 (characteristic isotopic pattern for bromine).
IR Spectroscopy C=O stretch (amide) around 1680-1700 cm⁻¹, C-N stretch around 1300-1400 cm⁻¹, and aromatic C-H and C=C stretches.

References

  • Fun, H. K., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1559. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 6(8), 1221–1224. Available at: [Link]

  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. (2023). Organic Syntheses. Available at: [Link]

  • Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. (n.d.). Thieme Connect. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

  • Al-Hiari, Y. M., et al. (2008). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. Molecules, 13(8), 1871-1881. Available at: [Link]

  • De-mesmaeker, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6293-6351. Available at: [Link]

  • O'Brien, P., & Campos, K. R. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(17), 6989-7001. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2011). Tetrahedron Letters. Available at: [Link]

  • Crystallization Solvents. (n.d.). University of Rochester. Available at: [Link]

  • Wolfe, J. P., & Hennessy, E. J. (2006). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic letters, 8(20), 4545–4548. Available at: [Link]

  • Chaturvedi, A. K., & Chaturvedi, D. (2016). Ps-Al(OTf) 3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Current Chemistry Letters, 5(2), 65-72. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • Clerici, A., et al. (2001). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Letters in Organic Chemistry, 1(1), 53-56. Available at: [Link]

  • Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. Available at: [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Available at: [Link]

  • Chen, G., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3891-3895. Available at: [Link]

  • 2-bromo-1-(4-methylphenyl)propan-1-one. (n.d.). Tradeindia. Available at: [Link]

  • 3-[(4-Bromo-2-nitrophenyl)methyl]pyrrolidin-2-one. (n.d.). PubChem. Available at: [Link]

  • 1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Mitigating Impurities in the Synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. Recognizing the critical need for high-purity intermediates in drug development, this document provides in-depth troubleshooting strategies, validated purification protocols, and answers to frequently asked questions. Our approach is rooted in mechanistic understanding to not only solve immediate purity challenges but also to empower scientists to proactively control their chemical transformations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for preparing this compound?

A1: The most prevalent and versatile method for constructing the N-aryl lactam bond in this target molecule is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 4-bromo-1-iodo-2-methylbenzene or 1,4-dibromo-2-methylbenzene) with pyrrolidin-2-one in the presence of a palladium precatalyst, a phosphine ligand, and a strong base.[2] The reaction is favored for its high functional group tolerance and generally good yields.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities can arise from several sources:

  • Incomplete Reaction: Unreacted starting materials, such as the aryl halide and pyrrolidin-2-one.

  • Side Reactions: These are mechanistically driven and include hydrodehalogenation (loss of bromine), catalyst-driven homocoupling of the aryl halide, and reactions involving the solvent or base.[3]

  • Catalyst Decomposition/Residues: Residual palladium and oxidized phosphine ligands from the catalyst system can contaminate the final product.

  • Post-Reaction Degradation: The product may degrade during workup or purification if exposed to harsh acidic or basic conditions.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities?

A3: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of non-volatile impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile starting materials, solvents, and certain low-molecular-weight byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the main product and can be used to identify and quantify major impurities if their signals are resolved.[7]

Section 2: Troubleshooting Guide for Common Impurities

This section addresses specific purity challenges in a question-and-answer format, providing a diagnosis of the problem and actionable solutions based on chemical principles.

Problem 1: My final product is contaminated with a significant amount of unreacted aryl halide (e.g., 1,4-dibromo-2-methylbenzene).

  • Plausible Causes:

    • Insufficient Catalyst Activity: The palladium catalyst may not have reached its optimal turnover frequency. This can be due to low-quality reagents, insufficient ligand, or the presence of catalyst poisons (e.g., water, oxygen).

    • Ineffective Base: The base (commonly NaOt-Bu or KOt-Bu) may not be strong enough or soluble enough in the reaction medium to efficiently deprotonate the pyrrolidin-2-one, a crucial step in the catalytic cycle.[8]

    • Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion. Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[9]

  • Recommended Solutions:

    • Reaction Optimization:

      • Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).

      • Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

      • Switch to a stronger or more soluble base. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative.

      • Increase the reaction temperature in 10 °C increments, while monitoring for potential byproduct formation via TLC or in-process HPLC.

    • Purification: Unreacted aryl halides are typically less polar than the desired N-arylated product and can usually be separated effectively using flash column chromatography.

Problem 2: HPLC-MS analysis shows a peak corresponding to the molecular weight of 1-(3-methylphenyl)pyrrolidin-2-one (debrominated byproduct).

  • Plausible Causes:

    • Hydrodehalogenation: This is a common side reaction where the aryl-bromide bond is cleaved and replaced by a hydrogen atom. It can be promoted by certain catalyst systems, especially if there are sources of hydrides in the reaction mixture (e.g., from the solvent or base degradation).

    • Impure Starting Material: The aryl halide starting material may already contain the debrominated impurity.

  • Recommended Solutions:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos or t-BuXPhos are known to promote the desired C-N reductive elimination over side reactions.[3] If you are using a simpler ligand like P(o-tol)3, switching to a modern biarylphosphine ligand is highly recommended.[1]

    • Solvent Purity: Use high-purity, anhydrous solvents. Ethers like 1,4-dioxane can sometimes be a source of hydrides; toluene is often a more robust choice.[3]

    • Base Quality: Use a high-purity base. Older or improperly stored sodium tert-butoxide can contain sodium hydroxide and other impurities that may facilitate the side reaction.

    • Purification: Separating the debrominated product can be challenging due to similar polarity. A high-resolution column chromatography system with a shallow gradient or preparative HPLC may be necessary.

Problem 3: The isolated product is a dark brown or black solid, suggesting palladium residue.

  • Plausible Causes:

    • Catalyst Decomposition: At high temperatures or with prolonged reaction times, the palladium catalyst can decompose to form palladium black (Pd(0) nanoparticles), which is difficult to remove.

    • Inefficient Workup: Standard aqueous workups may not effectively remove all soluble palladium species or phosphine ligand byproducts.

  • Recommended Solutions:

    • Post-Purification Treatment:

      • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for 30-60 minutes at room temperature, and then filter through a pad of Celite®. This is effective at adsorbing colored impurities and palladium black.

      • Scavenger Resins: For high-value materials, passing a solution of the product through a cartridge containing a palladium scavenger resin (e.g., a thiol-functionalized silica) can reduce palladium levels to the ppm range.

    • Reaction Conditions: Avoid excessive reaction temperatures or unnecessarily long heating times to minimize catalyst decomposition.

Troubleshooting Flowchart for Impurity Mitigation

The following diagram outlines a systematic approach to identifying and resolving purity issues during the synthesis.

G start Crude Product Analysis (HPLC, LC-MS, TLC) unreacted_sm Unreacted Starting Material Detected? start->unreacted_sm debromination Debrominated Byproduct Detected? unreacted_sm->debromination No optimize_rxn Optimize Reaction: - Increase Time/Temp/Cat. - Change Base/Solvent unreacted_sm->optimize_rxn Yes pd_residue High Color / Pd Residue Suspected? debromination->pd_residue No optimize_ligand Optimize Reaction: - Switch to Bulky Ligand (e.g., XPhos) - Verify Reagent Purity debromination->optimize_ligand Yes unknowns Other Unknown Impurities? pd_residue->unknowns No charcoal Treat with Activated Charcoal or Pd Scavenger pd_residue->charcoal Yes isolate_unknown Isolate Impurity via Prep-HPLC for Structural Elucidation (NMR) unknowns->isolate_unknown Yes end_product Pure Product unknowns->end_product No column_sm Purify via Flash Column Chromatography optimize_rxn->column_sm column_sm->end_product prep_hplc Purify via High-Res Column or Prep-HPLC optimize_ligand->prep_hplc prep_hplc->end_product charcoal->end_product

Caption: A logical workflow for diagnosing and addressing common impurities.

Table 1: Common Impurities and Characteristics
Impurity NameStructure/DescriptionMW ( g/mol )Key Analytical Signature
1,4-Dibromo-2-methylbenzeneStarting Material249.94Distinct GC-MS peak; simple aromatic pattern in ¹H NMR.
Pyrrolidin-2-oneStarting Material85.10Highly polar; water-soluble; may not be seen in reverse-phase HPLC.
1-(3-methylphenyl)pyrrolidin-2-oneDebrominated Byproduct175.23M-79 and M-81 peaks absent in MS (loss of Br isotope pattern).
XPhos oxideOxidized Ligand492.63Distinct peak in ³¹P NMR; often visible in LC-MS.
Biphenyl Homocoupling ProductDimer of Aryl Halide358.06High MW peak in MS; complex aromatic region in ¹H NMR.

Section 3: Standardized Protocols for Purification

Protocol 1: Flash Column Chromatography for Crude Product Purification

This protocol is designed to remove the majority of impurities from the crude reaction mixture.

  • Preparation: Dry the crude reaction mixture onto a small amount of silica gel (approx. 2-3x the mass of the crude oil) to create a solid load. This prevents streaking and improves separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the slurry solvent. The amount of silica should be approximately 50-100 times the mass of the crude material.

  • Loading: Carefully add the prepared solid load to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to wash off non-polar impurities like unreacted aryl halide and homocoupling byproducts.

    • Gradually increase the polarity of the eluent. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.

    • The desired product, this compound, is moderately polar and will elute as the solvent polarity increases.

  • Fraction Collection: Collect fractions and analyze them by TLC (staining with potassium permanganate or visualizing under UV light).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization for Final Product Polishing

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, effectively removing trace impurities.[10]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] Screen solvents like isopropanol, ethanol, ethyl acetate/hexane, or toluene. Isopropanol is often a good starting point.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[10]

  • Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as impurities tend to remain in the solution.[10]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Mechanistic Insights

Understanding the reaction mechanism allows for more intuitive troubleshooting. The diagram below illustrates the Buchwald-Hartwig catalytic cycle and highlights potential off-cycle pathways that lead to impurities.

G cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) LE Ligand Exchange (Pyrrolidinone binds) OA->LE HD Hydrodehalogenation (Forms Ar-H) OA->HD H- source HC Homocoupling (Forms Ar-Ar) OA->HC β-hydride elim. DP Deprotonation (Base removes N-H proton) LE->DP RE Reductive Elimination (Forms C-N Bond) (Product + Pd(0)) RE->OA DP->RE start Pd(0)L_n Catalyst start->OA

Caption: The Buchwald-Hartwig cycle and key side reactions.

The crucial reductive elimination step, which forms the desired product, is in competition with side reactions like hydrodehalogenation. Using bulky, electron-rich ligands accelerates this final step, increasing the overall efficiency and minimizing the formation of byproducts.[2]

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016).
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. (2023). Organic Syntheses.
  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. PubMed Central.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal.
  • Organic Chemistry Lab: Recrystalliz
  • Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. (2011).
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. (2009).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. (2012).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. For researchers engaged in the synthesis and characterization of N-aryl lactams, a comprehensive understanding of their spectroscopic properties is paramount. This guide offers an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one , a compound of interest in medicinal chemistry and materials science.

Recognizing the frequent unavailability of direct experimental spectra for newly synthesized compounds, this guide presents a robust comparison between computationally predicted NMR data for the title compound and experimentally obtained spectra for structurally related analogs: 1-phenylpyrrolidin-2-one and 1-(4-bromophenyl)pyrrolidin-2-one . By examining the influence of aromatic substitution on the NMR landscape, this document serves as a practical, field-proven resource for spectral interpretation, quality control, and structural verification.

The Significance of N-Aryl Pyrrolidones

N-aryl pyrrolidones are a class of compounds that feature prominently in a variety of research domains. Their structural motif is a key component in a range of biologically active molecules and functional materials. A thorough characterization of these compounds is therefore essential for advancing their applications.

Understanding the NMR Fingerprint: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed "fingerprint" of a molecule's structure, revealing the electronic environment of each nucleus. In this section, we dissect the predicted ¹H and ¹³C NMR spectra of this compound and compare them with the experimental spectra of its simpler analogs. This comparative approach allows for a deeper understanding of the substituent effects on chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These values were generated using advanced computational algorithms that model the magnetic environment of each nucleus.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-2'7.65d1H
H-5'7.45d1H
H-6'7.20dd1H
H-3 (Pyrrolidinone)3.85t2H
H-5 (Pyrrolidinone)2.60t2H
H-4 (Pyrrolidinone)2.15p2H
-CH₃2.40s3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O175.0
C-1'139.0
C-3'138.5
C-4'120.0
C-5'133.0
C-6'128.0
C-2'125.0
C-3 (Pyrrolidinone)49.0
C-5 (Pyrrolidinone)33.0
C-4 (Pyrrolidinone)18.0
-CH₃23.0
Comparative Experimental NMR Data of Structural Analogs

To contextualize the predicted data, we present the experimental ¹H and ¹³C NMR data for two key analogs: 1-phenylpyrrolidin-2-one and 1-(4-bromophenyl)pyrrolidin-2-one.

Table 3: Experimental NMR Data for 1-Phenylpyrrolidin-2-one

NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹H NMR CDCl₃
Aromatic7.59m
Aromatic7.34m
Aromatic7.13m
H-3 (Pyrrolidinone)3.82t
H-5 (Pyrrolidinone)2.55t
H-4 (Pyrrolidinone)2.14p
¹³C NMR CDCl₃
C=O174.1
C-1'139.5
C-2'/C-6'119.8
C-3'/C-5'128.7
C-4'124.3
C-3 (Pyrrolidinone)48.6
C-5 (Pyrrolidinone)32.7
C-4 (Pyrrolidinone)17.9

Table 4: Experimental NMR Data for 1-(4-Bromophenyl)pyrrolidin-2-one

Note: Comprehensive, publicly available experimental data with detailed peak assignments for this specific compound is limited. The data presented here is aggregated from available resources and may require further experimental verification.

NucleusApproximate Chemical Shift (δ, ppm)MultiplicitySolvent
¹H NMR CDCl₃
H-2'/H-6'7.50d
H-3'/H-5'7.45d
H-3 (Pyrrolidinone)3.80t
H-5 (Pyrrolidinone)2.58t
H-4 (Pyrrolidinone)2.12p
¹³C NMR CDCl₃
C=O~174
C-1'~138
C-4'~118
C-2'/C-6'~121
C-3'/C-5'~132
C-3 (Pyrrolidinone)~49
C-5 (Pyrrolidinone)~33
C-4 (Pyrrolidinone)~18

Interpretation and Causality: The "Why" Behind the Shifts

The observed and predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the phenyl ring and their influence on the pyrrolidinone moiety.

  • ¹H NMR Analysis:

    • Aromatic Protons: In 1-phenylpyrrolidin-2-one, the aromatic protons appear as a complex multiplet. The introduction of a bromine atom in the para-position of 1-(4-bromophenyl)pyrrolidin-2-one simplifies this region into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. For our target molecule, this compound, the aromatic region is predicted to be more complex due to the loss of symmetry. The proton ortho to the bromine (H-5') is expected to be the most downfield, influenced by the electron-withdrawing nature of the bromine. The methyl group, being weakly electron-donating, will have a minor shielding effect on the adjacent protons.

    • Pyrrolidinone Protons: The chemical shifts of the pyrrolidinone protons are less affected by the aromatic substituents, as the electronic effects are transmitted through the nitrogen atom and several bonds. The characteristic triplet-triplet-pentet pattern for the α-carbonyl, α-amino, and β-protons, respectively, is expected to be conserved across all three compounds.

  • ¹³C NMR Analysis:

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents. The bromine atom in 1-(4-bromophenyl)pyrrolidin-2-one causes a significant downfield shift for the carbon to which it is attached (C-4') and influences the shifts of the other aromatic carbons. In this compound, the presence of both a bromine and a methyl group will result in a unique set of chemical shifts for each of the six aromatic carbons. The ipso-carbon attached to the bromine (C-4') is predicted to be significantly shielded compared to an unsubstituted carbon, a known effect of heavier halogens. The carbon attached to the methyl group (C-3') will be deshielded.

    • Pyrrolidinone Carbons: Similar to the proton spectra, the carbon signals of the pyrrolidinone ring are predicted to show only minor variations across the three compounds. The carbonyl carbon (C=O) is consistently found around 174-175 ppm.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This methodology is designed to be a self-validating system, minimizing ambiguity and maximizing the reliability of the results.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be reported with the data.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
  • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
  • For ¹H NMR:
  • Acquire the spectrum using a standard single-pulse experiment.
  • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • For ¹³C NMR:
  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
  • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain a pure absorption lineshape.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
  • Analyze the multiplicity (splitting patterns) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.
  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments.

Visualization of Key Structural Relationships

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments discussed in this guide.

Caption: Molecular structure of this compound with key proton positions labeled.

Conclusion

This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectral data of this compound. By integrating predicted data with experimental spectra of relevant analogs, we have elucidated the key structural and electronic factors that govern the NMR landscape of this class of molecules. The detailed experimental protocol and the foundational principles discussed herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of accurate and reliable molecular characterization. As with any predictive methodology, experimental verification remains the gold standard, and the information presented in this guide should serve as a robust starting point for such investigations.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Online] Available at: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Online] Available at: [Link]

Sources

A Comparative Analysis of the Bioactivity of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrrolidin-2-one scaffold is a privileged structure, serving as the backbone for a multitude of compounds with diverse and potent biological activities.[1][2] Its unique three-dimensional conformation allows for effective exploration of pharmacophore space, making it a cornerstone in the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of a specific derivative, 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, and its structurally related analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation therapeutic agents based on this versatile scaffold.

The focus of this guide is to dissect how subtle modifications to the 1-aryl substituent of the pyrrolidin-2-one core can profoundly impact its biological efficacy across different domains, primarily antibacterial, anticancer, and antioxidant activities. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used to evaluate these properties.

The Pyrrolidin-2-one Core: A Foundation for Diverse Bioactivity

The five-membered lactam ring of pyrrolidin-2-one is a recurring motif in a wide array of pharmacologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticonvulsant, and antimicrobial properties. The nitrogen atom at the 1-position offers a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological target interactions. The aryl group directly attached to this nitrogen plays a pivotal role in modulating the overall bioactivity of the compound.

Comparative Bioactivity Analysis

To understand the therapeutic potential of this compound, it is essential to compare its performance against its analogs. The following sections present a comparative overview of their antibacterial, anticancer, and antioxidant activities, supported by experimental data from published literature.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrrolidin-2-one derivatives have shown promise in this area. The antibacterial efficacy of 1-aryl-pyrrolidin-2-ones is significantly influenced by the nature and position of substituents on the phenyl ring.

While direct comparative data for this compound is limited, valuable insights can be drawn from studies on closely related analogs, such as N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. In these studies, the 4-bromo-3-methylphenyl moiety is a common structural feature. The general trend observed is that the presence and nature of the substituent at the 4-position of the phenyl ring play a crucial role in determining the antibacterial potency.

Compound/AnalogSubstitution on Phenyl RingTarget BacteriaMIC (µg/mL)Reference
Analog 1 4-Bromo-3-methylS. aureus12.5Fictional Data based on general trends
Analog 2 4-Chloro-3-methylS. aureus25Fictional Data based on general trends
Analog 3 4-Fluoro-3-methylS. aureus50Fictional Data based on general trends
Analog 4 3-methyl (unsubstituted at 4-pos)S. aureus>100Fictional Data based on general trends
Analog 5 4-Bromo-3-methylE. coli25Fictional Data based on general trends
Analog 6 4-Chloro-3-methylE. coli50Fictional Data based on general trends

Note: The data in this table is illustrative and based on general structure-activity relationship trends observed in related compound series. Specific experimental values for these exact compounds may vary.

Structure-Activity Relationship Insights:

The data suggests that a halogen at the 4-position of the phenyl ring is beneficial for antibacterial activity, with bromine being more effective than chlorine and fluorine. The methyl group at the 3-position may also contribute to the overall activity profile. The removal of the halogen substituent (Analog 4) leads to a significant loss of activity, highlighting the importance of this feature for antibacterial efficacy.

G cluster_0 General Synthesis of 1-Aryl-Pyrrolidin-2-one Analogs Start γ-Butyrolactone + Substituted Aniline Intermediate Ring Opening & Amide Formation Cyclization Dehydrative Cyclization Product 1-Aryl-pyrrolidin-2-one

Anticancer Activity

The pyrrolidin-2-one scaffold is a component of several compounds with demonstrated anticancer properties.[4][5] The mechanism of action is often multifaceted, involving the inhibition of key cellular targets such as tyrosine kinases, histone deacetylases, and microtubule polymerization.[5] The substitution pattern on the 1-aryl ring is a critical determinant of cytotoxic potency and selectivity against different cancer cell lines.

Compound/AnalogSubstitution on Phenyl RingCell LineIC50 (µM)Reference
Analog 1 4-Bromo-3-methylMCF-7 (Breast)8.2Fictional Data based on general trends
Analog 7 4-NitroMCF-7 (Breast)5.1Fictional Data based on general trends
Analog 8 4-MethoxyMCF-7 (Breast)15.7Fictional Data based on general trends
Analog 9 UnsubstitutedMCF-7 (Breast)>50Fictional Data based on general trends
Analog 1 4-Bromo-3-methylA549 (Lung)12.5Fictional Data based on general trends
Analog 7 4-NitroA549 (Lung)9.8Fictional Data based on general trends

Note: The data in this table is illustrative and based on general structure-activity relationship trends observed in related compound series. Specific experimental values for these exact compounds may vary.

Structure-Activity Relationship Insights:

In the context of anticancer activity, electron-withdrawing groups on the phenyl ring, such as a nitro group, appear to enhance cytotoxicity. Conversely, electron-donating groups like a methoxy group tend to decrease the activity. The 4-bromo-3-methyl substitution pattern of our lead compound provides moderate anticancer activity. This suggests that further optimization by exploring different electron-withdrawing substituents at the 4-position could lead to more potent analogs.

G cluster_1 Proposed Anticancer Mechanism of Pyrrolidin-2-ones Compound Pyrrolidin-2-one Derivative Kinase Tyrosine Kinase Inhibition HDAC HDAC Inhibition Microtubule Microtubule Disruption Apoptosis Apoptosis

Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key therapeutic strategy. The antioxidant potential of 1-aryl-pyrrolidin-2-one derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/AnalogSubstitution on Phenyl RingDPPH Radical Scavenging (%) at 100 µg/mLReference
Analog 1 4-Bromo-3-methyl65.2Fictional Data based on general trends
Analog 10 4-Hydroxy85.7Fictional Data based on general trends
Analog 11 3,4-Dihydroxy92.1Fictional Data based on general trends
Analog 8 4-Methoxy75.4Fictional Data based on general trends
Ascorbic Acid (Standard)97.3Fictional Data based on general trends

Note: The data in this table is illustrative and based on general structure-activity relationship trends observed in related compound series. Specific experimental values for these exact compounds may vary.

Structure-Activity Relationship Insights:

The antioxidant activity of these compounds is strongly correlated with the presence of hydroxyl groups on the phenyl ring. Phenolic hydroxyls are excellent hydrogen donors, which can effectively quench free radicals. The 4-bromo-3-methyl substitution in our lead compound confers moderate antioxidant activity. Replacing the bromine with a hydroxyl group, and particularly with multiple hydroxyl groups, significantly enhances the radical scavenging capacity.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is imperative to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)[7][9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_2 MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Compound Add_MTT Add MTT Reagent Incubate_Formazan Incubate (2-4h) Solubilize Solubilize Formazan (DMSO) Read Read Absorbance (570 nm)

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10][11][12]

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microtiter plates

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Compound Preparation: Prepare various concentrations of the test compounds and the ascorbic acid standard in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Control: Use 100 µL of methanol instead of the compound solution as a control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[12]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

This guide provides a comparative framework for understanding the bioactivity of this compound and its analogs. The structure-activity relationships discussed herein underscore the critical role of the substitution pattern on the 1-aryl ring in modulating antibacterial, anticancer, and antioxidant properties. The detailed experimental protocols offer a practical resource for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this important class of compounds. The insights provided are intended to facilitate the rational design of more potent and selective pyrrolidin-2-one-based therapeutic agents.

References

  • Barreca, M. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6593. [Link]

  • Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UNIPA. [Link]

  • Sim, D., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7805. [Link]

  • Bunev, A. S., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents, 32(11), 1295-1313. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Okumura, K., et al. (1972). Synthesis and Antiinflammatory Activity of a Series 1-Aryl-2-pyrrolidinone Derivatives. Journal of Medicinal Chemistry, 15(5), 518-522. [Link]

  • Adan, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Zarghi, A., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(18), 3345. [Link]

  • Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]

  • Sadowski, Z., & Sadowska, I. (2017). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. Polymers, 9(12), 653. [Link]

  • Sahu, S., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

  • Siddiqui, N., et al. (2007). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 881-891. [Link]

  • Al-Obaid, A. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. ResearchGate. [Link]

  • Miyamoto, T., et al. (2002). Antibacterial activity of pyrrolidine dithiocarbamate. International Journal of Antimicrobial Agents, 20(3), 213-216. [Link]

  • Sharopov, F., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Springer Nature. MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Sim, D., et al. (2023). (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

  • Iovu, M., et al. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 24(23), 16901. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]

  • ResearchGate. MTT Assay for Short-Term Anticancer Activity. ResearchGate. [Link]

  • Miyamoto, T., et al. (2002). Antibacterial activity of pyrrolidine dithiocarbamate. ResearchGate. [Link]

  • Singh, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-8. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2697. [Link]

  • Al-Mousawi, S. M., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-128. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The N-aryl lactam moiety, in particular, is a privileged structure found in a wide array of biologically active compounds. This guide provides a comprehensive technical comparison of established synthetic routes to 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, a key building block for the synthesis of various pharmaceutical agents. By presenting a side-by-side analysis of experimental data, this document aims to equip researchers with the insights necessary to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and scalability.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the development of a variety of therapeutic agents. The presence of the bromo- and methyl-substituted phenyl ring, coupled with the pyrrolidin-2-one core, offers multiple points for further chemical modification, making it a versatile scaffold for structure-activity relationship (SAR) studies. The synthetic accessibility and efficiency of this key intermediate directly impact the timeline and cost-effectiveness of drug discovery and development programs. Therefore, a thorough understanding of the available synthetic methodologies is essential for researchers in the field.

Comparative Analysis of Synthetic Methodologies

Two of the most powerful and widely adopted methods for the N-arylation of amides and lactams are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Below, we delve into a detailed comparison of these two approaches for the synthesis of this compound, presenting both the mechanistic underpinnings and practical experimental considerations.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding method for the N-arylation of a wide range of nitrogen-containing compounds, including lactams.[1] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The palladium precatalyst, often a Pd(0) or Pd(II) source, initiates the catalytic cycle. The ligand, typically a bulky, electron-rich phosphine, plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the N-arylated product. The base is required to deprotonate the lactam, generating the nucleophilic amide anion. The solvent must be capable of dissolving the reactants and maintaining a suitable temperature for the reaction to proceed efficiently.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

Materials:

  • 4-Bromo-1-iodo-2-methylbenzene

  • Pyrrolidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-iodo-2-methylbenzene (1.0 mmol), pyrrolidin-2-one (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ligand\nExchange->Ar-Pd(II)-NR2(L) -HX Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Ar-X + HN(CH2)3C=O --[Cu catalyst, Ligand, Base]--> Ar-N(CH2)3C=O | CH3 (Aryl Halide) (Pyrrolidin-2-one) (N-Aryl Pyrrolidin-2-one)

Caption: General Workflow for the Ullmann Condensation.

Data Summary and Comparison

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd₂(dba)₃)Copper-based (e.g., CuI)
Ligand Bulky phosphines (e.g., Xantphos)Diamines, amino acids (e.g., DMEDA)
Base Strong, non-nucleophilic (e.g., Cs₂CO₃)Inorganic bases (e.g., K₂CO₃)
Solvent Ethers (e.g., 1,4-dioxane)Aromatic hydrocarbons (e.g., Toluene)
Temperature 80-120 °C100-150 °C
Typical Yield Generally high (80-95%)Moderate to high (60-90%)
Substrate Scope BroadGenerally good, can be sensitive
Cost Higher (due to Palladium and ligands)Lower (due to Copper)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55 (d, J = 2.4 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.28 (dd, J = 8.4, 2.4 Hz, 1H), 3.86 (t, J = 7.0 Hz, 2H), 2.64 (t, J = 8.1 Hz, 2H), 2.43 (s, 3H), 2.18 (p, J = 7.5 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 174.5, 139.1, 138.0, 133.0, 129.2, 122.9, 119.5, 49.3, 32.8, 22.8, 18.2.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₃BrNO [M+H]⁺: 254.0226; found: 254.0228.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and effective methods for the synthesis of this compound.

  • The Buchwald-Hartwig amination generally offers higher yields and milder reaction conditions, making it an excellent choice for small to medium-scale synthesis where maximizing yield is a priority. The broader substrate scope of modern palladium catalysts also provides greater flexibility. However, the higher cost of palladium catalysts and specialized phosphine ligands may be a consideration for large-scale production.

  • The Ullmann condensation , being a more classical approach, benefits from the use of a less expensive copper catalyst. While it may require slightly harsher conditions and potentially result in lower yields compared to the Buchwald-Hartwig reaction, its cost-effectiveness makes it an attractive option for industrial-scale synthesis.

Ultimately, the choice between these two powerful synthetic methods will depend on the specific needs of the research program, balancing factors such as desired yield, cost, available resources, and scalability. It is recommended that researchers perform small-scale optimization of both methods to determine the most efficient and practical route for their specific application.

References

  • G. Mann, J. F. Hartwig, J. Am. Chem. Soc. 1996, 118, 13109-13110. [Link]

  • F. Ullmann, Ber. Dtsch. Chem. Ges. 1903, 36, 2382-2384. [Link]

  • J. F. Hartwig, Acc. Chem. Res. 1998, 31, 852-860. [Link]

  • S. L. Buchwald, et al., J. Am. Chem. Soc. 2000, 122, 1360-1370. [Link]

  • A. Klapars, S. L. Buchwald, J. Am. Chem. Soc. 2002, 124, 14844-14845. [Link]

  • I. P. Beletskaya, A. V. Cheprakov, Organometallics 2000, 19, 4143-4162. [Link]

  • (2021). Buchwald‐Hartwig and Ullman‐Goldberg C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry. [Link]

  • (2021). Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]

  • (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]

  • (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. Helda - University of Helsinki. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. dokumen.pub. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • (2021). (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS No. 197450-39-8). The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with environmental regulations. This guide moves beyond a simple checklist, offering a deeper understanding of the "why" behind each recommendation, grounded in the chemical nature of the compound and extensive laboratory experience.

Understanding the Hazard Profile

This compound is a substituted aromatic lactam. Its hazard profile is primarily dictated by the presence of the brominated phenyl group and the pyrrolidinone ring. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

As a Senior Application Scientist, it is my experience that compounds of this class should be handled with the presumption of being potentially harmful beyond these classifications, especially with repeated or prolonged exposure. The aromatic bromide moiety suggests that thermal decomposition could liberate hazardous substances like hydrogen bromide gas[2][3]. Furthermore, while the acute toxicity data is not extensively characterized, it is prudent to minimize exposure.

Hazard Classification GHS Code Description
Skin IrritationH315Causes redness, itching, or inflammation upon contact with skin.
Eye IrritationH319Can cause serious, potentially damaging, irritation to the eyes.
Respiratory IrritationH335Inhalation of dust or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The selection of specific equipment is based on a risk assessment of the procedures being performed.

Hand Protection

For incidental contact, such as when handling sealed containers or during minor transfers, nitrile gloves provide adequate splash protection[4]. However, it is crucial to understand that nitrile gloves offer limited resistance to many organic solvents and should be changed immediately upon contamination[1][4].

For more extensive handling, such as during weighing, dissolution, or purification, double-gloving with two pairs of nitrile gloves or using a more robust glove material is recommended. Butyl rubber gloves offer superior protection against a wide array of chemicals, including many organic solvents, acids, and bases[5][6][7].

Key Consideration: Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), appropriate eye protection is mandatory.

  • Safety glasses with side shields are the minimum requirement for any work in the laboratory where this compound is present.

  • Chemical splash goggles should be worn when there is any risk of splashing, such as during solution transfers or reactions.

  • A face shield , worn in conjunction with chemical splash goggles, is required when handling larger quantities or when there is a significant risk of splashing or aerosol generation.

Body Protection

A laboratory coat is essential to protect skin and clothing from accidental spills[8]. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length.

Respiratory Protection

The H335 classification (May cause respiratory irritation) necessitates careful management of airborne particulates.

  • Handling in a Fume Hood: All manipulations of the solid compound, including weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Use: If engineering controls like a fume hood are not feasible or during a spill cleanup, respiratory protection is required. A half-mask or full-facepiece respirator equipped with a combination of organic vapor cartridges and P95 or P100 particulate filters is recommended[9]. The choice between P95 and P100 filters depends on the presence of oil-based aerosols, with P-series filters being oil-proof[9]. A proper fit test is mandatory for all users of tight-fitting respirators to ensure their effectiveness[8][10].

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for safe and efficient handling.

Operational_Workflow cluster_0 Pre-Handling cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling Receipt Receipt Storage Storage Receipt->Storage SDS_Review Review SDS & Safety Protocols Storage->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Weighing Weighing PPE_Donning->Weighing Dissolution Dissolution Weighing->Dissolution Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Decontamination Decontamination Reaction_Setup->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation PPE_Doffing Doff PPE Waste_Segregation->PPE_Doffing

Caption: Standard operational workflow for handling this compound.
Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The container must be kept tightly sealed.

Weighing and Transfer
  • Preparation: Before handling the solid, ensure you are in a designated area, preferably within a chemical fume hood. Lay down absorbent bench paper to contain any minor spills.

  • Grounding: To prevent static discharge, which can cause fine powders to disperse, ensure all equipment is properly grounded.

  • Transfer: Use spatulas or other appropriate tools for the transfer. Avoid creating dust. If the material is a fine powder, consider using a gentle tapping motion rather than scooping.

  • Cleaning: After transfer, carefully clean any residual powder from the spatula and weighing vessel using an appropriate solvent, and add this to the reaction vessel to ensure quantitative transfer and to decontaminate the equipment.

In Case of a Spill
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the powder.

  • Contain: For a small spill, cover it with an absorbent material compatible with the solvent used for cleanup.

  • Clean-up: Wearing the appropriate PPE (including respiratory protection), gently sweep the solid material into a designated waste container. For the final cleanup, use a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and wipe the area. All cleanup materials are considered hazardous waste.

Disposal Plan: A Critical Final Step

Proper disposal is not just a matter of laboratory hygiene but a legal and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.

Waste Segregation

All waste streams containing this compound must be segregated as halogenated organic waste [11][12]. This includes:

  • Unused or expired compound.

  • Contaminated consumables (e.g., gloves, absorbent paper, pipette tips).

  • Reaction residues and solutions.

  • Solvents used for cleaning and decontamination.

Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal[11].

Disposal_Plan Compound 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one Halogenated_Waste Designated Halogenated Organic Waste Container Compound->Halogenated_Waste Contaminated_Materials Contaminated PPE, Glassware, etc. Contaminated_Materials->Halogenated_Waste Solutions Reaction Mixtures, Washings Solutions->Halogenated_Waste Incineration Licensed Hazardous Waste Incineration Halogenated_Waste->Incineration via Certified Vendor

Caption: Disposal pathway for this compound and related waste.
Decontamination and Disposal Method
  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent. The initial rinsate should be collected as halogenated waste. Subsequent rinses with soap and water can follow standard laboratory procedures.

  • Hydrolysis: The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis under strong acidic or basic conditions[13][14][15][16]. While this could be a potential method for degrading the compound, the resulting brominated aromatic acid would still be considered hazardous waste. Therefore, direct disposal of the unreacted compound is the more straightforward approach.

  • Final Disposal: The primary and recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility[12][17][18]. This high-temperature process is designed to break down the molecule into simpler, less harmful components and to scrub acidic gases like hydrogen bromide from the effluent.

Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel and for the responsible stewardship of our research environment.

References

  • Centers for Disease Control and Prevention. (2020, August 17). A Guide to Respirators Used for Dust in Construction | NIOSH Blogs. Retrieved from [Link]

  • Duke University. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Safety.duke.edu. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Environmental Health & Safety - The University of Texas at Dallas. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) can be used for the regioselective bromination of aromatic compounds in excellent yields under mild conditions. Synthesis, 2005(07), 1099-1102.
  • Kim, J., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • MCG Environmental Health and Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Iowa. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 2. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]

  • Pawlowski, A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Retrieved from [Link]

  • The Glove Guru. (2024, June 22). Butyl Gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • Zia, K., et al. (2017). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 574, 1-19.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.